Product packaging for 2,3-Dimethyl-4-phenylfuran(Cat. No.:CAS No. 5109-66-0)

2,3-Dimethyl-4-phenylfuran

Cat. No.: B15212170
CAS No.: 5109-66-0
M. Wt: 172.22 g/mol
InChI Key: KXTVPPDUMAKZGM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-phenylfuran is a furan derivative of interest in organic and medicinal chemistry research. This compound features a phenyl substituent on the furan core, a structure often explored for developing biologically active molecules. Related phenylfuran analogs have demonstrated significant potential in pharmaceutical research, particularly as spasmolytic agents and as potent antitumor compounds . The alkylated furan core is also a valuable scaffold in synthetic chemistry. For instance, 2,4-dimethylfuran is widely used in Diels-Alder reactions to construct complex molecular architectures, such as doubly branched-chain sugars and polypropionate fragments, which are crucial in natural product synthesis . Researchers may also utilize this compound to study photochemical behaviors, as alkylfurans are known to undergo interesting rearrangements, such as ring contractions to cyclopropenes or formation of cyclopentenones upon irradiation . The structural motifs accessible from furan-based intermediates are prevalent in various bioactive molecules and materials. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Specific data such as CAS Number, exact molecular weight, and melting/boiling points for this specific isomer were not located in the available scientific literature and should be confirmed upon receipt of the material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B15212170 2,3-Dimethyl-4-phenylfuran CAS No. 5109-66-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5109-66-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2,3-dimethyl-4-phenylfuran

InChI

InChI=1S/C12H12O/c1-9-10(2)13-8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

KXTVPPDUMAKZGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1C2=CC=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethyl-4-phenylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a proposed synthetic route and predicted analytical characterization for the novel compound 2,3-Dimethyl-4-phenylfuran. Due to the absence of specific literature for this molecule, this guide leverages established furan synthesis methodologies and spectroscopic data from analogous compounds to present a robust theoretical framework. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of polysubstituted furans.

Introduction

Furan derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The specific substitution pattern of a furan ring can significantly influence its physicochemical properties and pharmacological effects. This guide focuses on the synthesis and characterization of a novel, trisubstituted furan, this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr furan synthesis. This classic reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]

Retrosynthetic Analysis

The target molecule can be retrosynthetically disconnected at the furan ring, leading to the precursor 3-phenyl-2,3-butanedione.

G This compound This compound 3-Phenylpentane-2,4-dione 3-Phenylpentane-2,4-dione This compound->3-Phenylpentane-2,4-dione Paal-Knorr Retrosynthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis commences with the alpha-arylation of a β-diketone, followed by the Paal-Knorr cyclization.

G cluster_0 Step 1: Alpha-Arylation cluster_1 Step 2: Paal-Knorr Furan Synthesis Acetylacetone Acetylacetone Product_A 3-Phenylpentane-2,4-dione Acetylacetone->Product_A Base Phenyliodonium diacetate Phenyliodonium diacetate Phenyliodonium diacetate->Product_A This compound This compound Product_A->this compound Acid catalyst (e.g., p-TsOH), heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 3-Phenylpentane-2,4-dione
  • To a solution of acetylacetone (1.0 eq) in a suitable solvent such as dichloromethane, add a non-nucleophilic base like sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add a solution of a phenylating agent, such as phenyliodonium diacetate (1.0 eq), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenylpentane-2,4-dione.

Synthesis of this compound
  • To a solution of 3-phenylpentane-2,4-dione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.[3][4][5]

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C
Solubility Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, Hexanes)
Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HPhenyl-H
7.15s1HFuran-H (C5)
2.20s3HMethyl-H (C2)
2.05s3HMethyl-H (C3)

13C NMR (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
148.0Furan C2
140.0Furan C5
133.0Phenyl C (ipso)
128.5Phenyl C (ortho/meta)
127.0Phenyl C (para)
118.0Furan C4
115.0Furan C3
12.0Methyl C (C2)
10.0Methyl C (C3)

Infrared (IR) Spectroscopy

Wavenumber (cm-1)Assignment
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600, 1490C=C stretch (aromatic)
1550C=C stretch (furan ring)
1050C-O-C stretch (furan ring)
760, 700C-H bend (monosubstituted benzene)

Mass Spectrometry (Electron Ionization)

m/zPredicted Fragment
172[M]+
157[M - CH3]+
77[C6H5]+

Logical Workflow for Compound Analysis

The following diagram outlines the logical workflow from synthesis to full characterization of the target compound.

G cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purified Product Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Verified Structure NMR NMR Structure_Confirmation->NMR IR IR Structure_Confirmation->IR MS MS Structure_Confirmation->MS Final_Compound Characterized Compound Purity_Assessment->Final_Compound Confirmed Purity

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis and characterization of this compound. The proposed Paal-Knorr approach offers a viable route to this novel compound. The predicted analytical data serves as a benchmark for researchers undertaking its synthesis. Further experimental work is required to validate these predictions and to explore the potential biological activities of this and related polysubstituted furans.

References

Spectroscopic Analysis of 2,3-Dimethyl-4-phenylfuran: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: This technical guide addresses the spectroscopic characterization of 2,3-Dimethyl-4-phenylfuran. Following an extensive search of available scientific databases, it has been determined that specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound are not publicly available at this time. Therefore, this document will serve as a comprehensive guide to the expected spectroscopic properties of this compound based on the analysis of its structural motifs. Furthermore, it provides generalized experimental protocols for the acquisition of such data and outlines a typical workflow for the spectroscopic analysis of a novel organic compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for compounds containing similar functional groups (substituted furan, aromatic ring, and methyl groups).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.50Multiplet5HPhenyl-H
~ 6.90Singlet1HFuran-H (C5)
~ 2.20Singlet3HMethyl-H (C2)
~ 2.00Singlet3HMethyl-H (C3)
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 145 - 155Furan C-O (C2)
~ 135 - 145Furan C-H (C5)
~ 125 - 135Phenyl C (quaternary and CH)
~ 115 - 125Furan C-C (C3, C4)
~ 10 - 15Methyl-C (C2-CH₃, C3-CH₃)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch
~ 1600, 1490Medium-StrongAromatic C=C stretch
~ 1550MediumFuran ring stretch
~ 1000 - 1250StrongC-O stretch
~ 700 - 800StrongAromatic C-H out-of-plane bend
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
~ 172High[M]⁺ (Molecular Ion)
~ 157Medium[M - CH₃]⁺
~ 77Medium[C₆H₅]⁺

General Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is recorded in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound A Compound Synthesis and Purification B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D ¹H NMR Spectroscopy Determine Proton Environment A->D E ¹³C NMR Spectroscopy Determine Carbon Skeleton A->E G Structure Elucidation Combine all Spectroscopic Data B->G C->G F 2D NMR (COSY, HSQC, HMBC) Elucidate Connectivity D->F D->G E->F E->G F->G H Final Structure Confirmation (e.g., X-ray Crystallography if applicable) G->H

Workflow for Spectroscopic Analysis

A Technical Guide to the Thermochemical Properties of Substituted Furans with a Focus on 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted furan derivatives, with a specific focus on providing a framework for characterizing 2,3-Dimethyl-4-phenylfuran. Due to a lack of available experimental or computational data for this compound in the current literature, this document emphasizes the established experimental and computational protocols for similar compounds. It also presents thermochemical data for a range of furan derivatives to serve as a comparative baseline. This guide is intended to equip researchers with the necessary information to either conduct their own thermochemical studies or to make informed estimations of the properties of this compound.

Introduction to the Thermochemistry of Furan Derivatives

Furan and its derivatives are important heterocyclic compounds with wide applications in the pharmaceutical and agricultural industries. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and understanding reaction mechanisms. This guide outlines the current state of knowledge and the methodologies available for determining these critical parameters.

Thermochemical Data of Substituted Furans

While no specific thermochemical data for this compound has been reported, a significant body of research exists for other substituted furans. The following tables summarize key thermochemical data for a selection of these compounds, which can be used for comparative analysis and for the development of estimation models.

Table 1: Gas-Phase Standard Molar Enthalpy of Formation of Selected Furan Derivatives at 298.15 K

CompoundFormulaΔfH°(g) (kJ/mol)Method
FurfurylamineC5H7NO-(43.5 ± 14)Experimental (Combustion Calorimetry & Calvet Microcalorimetry)[1]
5-MethylfurfurylamineC6H9NO-(81.2 ± 1.7)Experimental (Combustion Calorimetry & Calvet Microcalorimetry)[1]
2-FuranmethanethiolC5H6OSN/AExperimental and Theoretical[2]
Furfuryl methyl sulfideC6H8OSN/AExperimental and Theoretical[2]
Methyl 2-methyl-3-furyl disulfideC7H10OS2N/AExperimental and Theoretical[2]

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data for organic compounds is a well-established field. The primary techniques used are combustion calorimetry and Calvet microcalorimetry.

Combustion Calorimetry for Enthalpy of Formation

Static bomb combustion calorimetry is a primary method for determining the standard enthalpy of formation of solid and liquid organic compounds.[3]

Experimental Protocol:

  • Sample Preparation: A precise mass of the sample (typically 0.5-1.0 g for conventional calorimeters, or smaller for micro-calorimeters) is placed in a crucible inside a high-pressure vessel known as a "bomb".[3]

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of around 3 MPa.

  • Ignition: The sample is ignited using a platinum ignition wire and a cotton fuse of known combustion energy.[3]

  • Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water is measured with high precision.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization is a crucial parameter for converting liquid-phase enthalpy of formation data to the gas phase. High-temperature Calvet microcalorimetry is a common technique for this measurement.

Experimental Protocol:

  • Sample Introduction: A small, precisely weighed sample is introduced into the calorimeter.

  • Vaporization: The sample is vaporized under controlled temperature and pressure conditions.

  • Heat Flow Measurement: The heat flow associated with the vaporization process is measured by the microcalorimeter.

  • Calculation: The enthalpy of vaporization is calculated from the measured heat flow and the amount of sample vaporized.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Density Functional Theory (DFT) and Composite Methods

High-level quantum chemical calculations are widely used to predict thermochemical data. Methods such as Density Functional Theory (DFT) with functionals like B3LYP, and more accurate composite methods like G3, CBS-QB3, and CBS-APNO, can provide reliable estimates of enthalpies of formation, entropies, and heat capacities.[1][4]

Computational Workflow:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

  • Thermochemical Property Calculation: The enthalpy of formation is typically calculated using isodesmic work reactions, which help to cancel out systematic errors in the calculations.[4] Entropies and heat capacities are determined from the calculated vibrational frequencies and molecular structure using statistical mechanics.[4]

Estimation Methods: Group Additivity

Group additivity is a widely used method for estimating the thermochemical properties of organic molecules by summing the contributions of their constituent functional groups.[2] While a comprehensive set of group additivity values for all furan derivatives is not available, existing data for furanic compounds can be used to develop new group values.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the gas-phase enthalpy of formation of an organic compound.

Experimental_Workflow cluster_liquid Liquid Phase cluster_vaporization Phase Transition cluster_gas Gas Phase Sample Organic Compound (e.g., this compound) Comb_Cal Combustion Calorimetry Sample->Comb_Cal Calvet_Cal Calvet Microcalorimetry Sample->Calvet_Cal Delta_Hc ΔcH°(l) (Enthalpy of Combustion, liquid) Comb_Cal->Delta_Hc Delta_Hf_l ΔfH°(l) (Enthalpy of Formation, liquid) Delta_Hc->Delta_Hf_l Hess's Law Delta_Hf_g ΔfH°(g) (Enthalpy of Formation, gas) Delta_Hf_l->Delta_Hf_g Delta_Hvap ΔvapH° (Enthalpy of Vaporization) Calvet_Cal->Delta_Hvap Delta_Hvap->Delta_Hf_g

Experimental workflow for determining gas-phase enthalpy of formation.

Conclusion and Future Outlook

While direct thermochemical data for this compound is currently unavailable, this guide provides researchers with a comprehensive toolkit to address this knowledge gap. By employing the detailed experimental and computational methodologies outlined, and by leveraging the existing data for related furan derivatives, it is possible to accurately determine or estimate the thermochemical properties of this and other novel furan compounds. Such data is invaluable for the continued development and application of this important class of molecules in science and industry.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-4-phenylfuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide addresses the solubility of 2,3-Dimethyl-4-phenylfuran in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview based on available chemical principles and data from structurally analogous compounds. Due to the absence of specific experimental solubility data for this compound in publicly accessible literature and chemical databases, this guide focuses on predicting its solubility profile. Furthermore, it details standardized experimental protocols for determining the solubility of novel compounds, a critical aspect of preclinical drug development.[1][2][3]

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] For researchers in drug discovery and development, a thorough understanding of a compound's solubility in various solvent systems is paramount for formulation, purification, and in-vitro/in-vivo testing.

This guide focuses on this compound, a substituted furan derivative. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative or qualitative solubility data for this particular compound. Therefore, this document aims to provide a robust theoretical framework for predicting its solubility and offers detailed experimental protocols for its empirical determination.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound features a furan ring, which is a weakly polar aromatic heterocycle, substituted with two methyl groups and a phenyl group. The presence of the largely nonpolar phenyl and methyl groups is expected to dominate the molecule's overall physicochemical properties, rendering it a nonpolar to weakly polar compound.

Based on this structural analysis, this compound is predicted to be:

  • Highly soluble in nonpolar organic solvents such as hexane, toluene, and benzene.[4]

  • Moderately to highly soluble in weakly polar aprotic solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

  • Slightly soluble to insoluble in polar aprotic solvents such as acetone and acetonitrile.

  • Insoluble in highly polar protic solvents like water, methanol, and ethanol.

This prediction is supported by the limited available data for structurally related compounds, as summarized in the table below.

Solubility Data for Structurally Related Compounds

While no specific data exists for this compound, the solubility of similar furan derivatives provides valuable context.

Compound NameStructureSolventSolubility
2,3-DimethylfuranAlcohols, EtherSoluble[5]
WaterInsoluble[5][6]
2-PhenylfuranChloroform, DMSOSlightly Soluble[7]

The data for these related compounds align with the prediction that the inclusion of both alkyl and aryl substituents on a furan ring will lead to good solubility in nonpolar to weakly polar organic solvents and poor solubility in polar solvents.

Experimental Protocols for Solubility Determination

For a novel compound like this compound, its solubility must be determined empirically. The following are standard high-quality experimental protocols used in the pharmaceutical industry.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[8][9] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

  • Preparation: An excess amount of the solid compound (to ensure saturation) is added to a known volume of the selected organic solvent in a sealed vial or flask.[8]

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the resulting supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[11][12][13] These assays measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), begins to precipitate when added to an aqueous or organic buffer.[12][13]

Methodology (Nephelometric Assay):

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[11]

  • Serial Dilution: The DMSO stock solution is serially diluted in a microtiter plate.[13]

  • Buffer Addition: The target organic solvent is added to each well.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is detected by measuring the scattering of light using a nephelometer.[13] The concentration at which light scattering significantly increases is reported as the kinetic solubility.

Visualizations

General Workflow for Solubility Determination of a Novel Compound

G cluster_0 Compound Synthesis & Characterization cluster_1 Solubility Screening cluster_2 Definitive Solubility Measurement cluster_3 Data Analysis & Application A Synthesize and Purify This compound B Characterize Structure (NMR, MS) A->B C Kinetic Solubility Assay (High-Throughput) B->C D Select Range of Organic Solvents E Thermodynamic Solubility (Shake-Flask Method) D->E F Analyze via HPLC/UV-Vis E->F G Generate Solubility Profile F->G H Inform Formulation and Preclinical Studies G->H

Caption: Experimental workflow for determining the solubility of a novel compound.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is currently unavailable, its molecular structure strongly suggests that it is a nonpolar to weakly polar compound. Consequently, it is predicted to be readily soluble in nonpolar and weakly polar organic solvents and poorly soluble in polar solvents. For drug development purposes, it is imperative that this predicted profile be confirmed through rigorous experimental evaluation using standardized protocols such as the shake-flask method for thermodynamic solubility and kinetic assays for initial screening. The methodologies and workflow detailed in this guide provide a robust framework for researchers to characterize the solubility of this and other novel chemical entities.

References

Electronic Properties of 2,3-Dimethyl-4-phenylfuran: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Electronic Landscape of Phenylfuran Derivatives

Furan and its derivatives are five-membered aromatic heterocyclic compounds that play a significant role in medicinal chemistry and materials science. The electronic properties of these molecules are dictated by the delocalized π-electron system of the furan ring and the influence of substituents. The introduction of a phenyl group and methyl groups, as in 2,3-Dimethyl-4-phenylfuran, is expected to modulate these properties significantly.

The phenyl substituent, through π-conjugation with the furan ring, is anticipated to influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This conjugation can lead to a smaller HOMO-LUMO gap, which is a critical parameter in determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and is often associated with enhanced biological activity. The methyl groups, being electron-donating, will further influence the electron density distribution within the molecule.

Predicted Electronic Properties

In the absence of specific data for this compound, we can extrapolate potential values by examining related compounds. The following tables summarize key electronic properties for furan and some of its derivatives to provide a comparative context.

Table 1: Calculated Electronic Properties of Furan and Related Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Furan-6.370.767.13
2-Phenylfuran-5.89-0.635.26
2,5-Dimethylfuran-5.920.986.90

Note: These values are representative and can vary depending on the computational method and basis set used.

Table 2: Key Electronic Property Definitions

PropertyDefinitionSignificance
Ionization Potential (IP) The minimum energy required to remove an electron from a neutral molecule in its gaseous state.Relates to the molecule's ability to act as an electron donor. A lower IP indicates a better electron donor.
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule in its gaseous state.Relates to the molecule's ability to act as an electron acceptor. A higher EA indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Based on the trends observed in related molecules, it is plausible to predict that this compound will have a HOMO-LUMO gap that is smaller than that of furan, likely in a range similar to or slightly lower than 2-phenylfuran, due to the combined effects of the phenyl and methyl substituents.

Experimental Protocols for Determining Electronic Properties

While no specific experimental protocols for this compound were found, the following are standard methodologies used to determine the electronic properties of organic molecules.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical relationships.

Methodology:

  • Solution Preparation: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte.

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: A potential is swept linearly to a set value and then reversed.

  • Data Analysis: The resulting current versus potential plot (voltammogram) is analyzed to determine the onset of oxidation and reduction peaks.

  • Energy Level Calculation: The HOMO and LUMO energies are calculated from the oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium redox couple.

Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method for measuring the ionization potential of a molecule.

Methodology:

  • Sample Preparation: The sample is introduced into a high-vacuum chamber in the gas phase.

  • Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, causing the ejection of valence electrons.

  • Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

  • Ionization Potential Determination: The ionization potential is determined from the difference between the energy of the incident photons and the kinetic energy of the ejected electrons.

Computational Workflow for Predicting Electronic Properties

Computational chemistry provides a powerful tool for predicting the electronic properties of molecules. Density Functional Theory (DFT) is a commonly employed method for such calculations.

Computational_Workflow cluster_input Input cluster_calculation Computational Calculation cluster_output Output mol_structure Molecular Structure of this compound geometry_optimization Geometry Optimization (e.g., DFT/B3LYP) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation optimized_geometry Optimized 3D Geometry geometry_optimization->optimized_geometry electronic_properties Electronic Property Calculation (e.g., HOMO, LUMO, IP, EA) frequency_calculation->electronic_properties vibrational_frequencies Vibrational Frequencies frequency_calculation->vibrational_frequencies electronic_data Electronic Property Data electronic_properties->electronic_data

Potential Biological Activity of 2,3-Dimethyl-4-phenylfuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the biological activity of 2,3-Dimethyl-4-phenylfuran has been identified in publicly available scientific literature. This guide, therefore, provides an overview of the potential biological activities based on structurally related furan derivatives. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for researchers initiating studies on this specific compound.

Introduction

The furan nucleus is a versatile heterocyclic scaffold present in numerous biologically active compounds, both natural and synthetic.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The compound this compound combines the core furan ring with methyl and phenyl substitutions. While the biological profile of this specific molecule is uncharacterized, its structural motifs suggest potential for various biological effects. This document outlines potential areas of investigation and provides detailed experimental methodologies for assessing the biological activity of this compound.

Potential Biological Activities

Based on the activities of structurally similar phenylfuran and dimethylfuran derivatives, the following biological activities are plausible areas of investigation for this compound.

Antimicrobial Activity

Furan derivatives are well-documented for their antibacterial and antifungal properties.[1][4][5] Substituted phenylfuranylnicotinamidines have shown minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria.[4][6] Specifically, certain derivatives exhibited excellent activity against Staphylococcus aureus with MIC values of 10 μM, comparable to ampicillin.[4][6]

Table 1: Antimicrobial Activity of Selected Phenylfuran Derivatives

CompoundMicroorganismMIC (μM)Reference
Phenylfuranylnicotinamidine 4aStaphylococcus aureus10[4][6]
Phenylfuranylnicotinamidine 4bStaphylococcus aureus10[4][6]
Phenylfuranylnicotinamidines (general)Gram-positive & Gram-negative bacteria10-20[4][6]
Anti-inflammatory Activity

Several furan derivatives have been reported to possess anti-inflammatory properties.[1][2][7][8] The mechanism of action for some of these compounds involves the inhibition of inflammatory mediators.[2] For instance, some furan derivatives have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema assays.[8]

Table 2: Anti-inflammatory Activity of Selected Furan Derivatives

Compound ClassAssayActivityReference
Acetylenic furan derivativesCarrageenan-induced rat paw edemaGood anti-inflammatory activity[8]
Furan hybrid moleculesInhibition of albumin denaturation (IAD)IC50 values of 114.31 to 150.99 µg/mL[7]
Cytotoxic Activity

The cytotoxic potential of furan derivatives against various cancer cell lines is a significant area of research.[9][10][11][12] Phenylfuran derivatives, in particular, have demonstrated cytotoxic effects that can be modulated by the substitution pattern on the phenyl ring.[4][6] For example, a substituted phenylfuranylnicotinamidine (compound 4e) exhibited a submicromolar GI50 value of 0.83 μM in a 60-cell line screen.[4][6]

Table 3: Cytotoxic Activity of Selected Phenylfuran Derivatives

CompoundCell Line PanelGI50 (μM)TGI (μM)LC50 (μM)Reference
Phenylfuranylnicotinamidine 4eNCI-600.832.51100[4][6]

Experimental Protocols

The following are detailed methodologies for the preliminary in vitro assessment of the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->serial_dilution inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculation Inoculate each well with the bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_plate Visually inspect for turbidity or use a plate reader to measure absorbance (OD600) incubation->read_plate determine_mic Determine MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for this compound are unknown, related compounds have been shown to modulate specific signaling pathways. Furan derivatives have been reported to exert their biological effects through various mechanisms, including the modulation of the MAPK and PPAR-γ signaling pathways.[2]

Hypothetical Signaling Pathway for Anti-inflammatory Action

G Hypothetical Anti-inflammatory Signaling Pathway compound This compound mapk MAPK Pathway compound->mapk nfkb NF-κB Pathway compound->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->mapk inflammatory_stimulus->nfkb inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Potential inhibition of pro-inflammatory signaling pathways.

Conclusion

While this compound is a novel compound with no reported biological activity, its structural similarity to other bioactive furan derivatives suggests it may possess antimicrobial, anti-inflammatory, and cytotoxic properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to begin investigating the pharmacological potential of this and other related furan compounds. Further in-depth studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-4-phenylfuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dimethyl-4-phenylfuran derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3][4] The synthetic route described herein is based on the robust and versatile Paal-Knorr furan synthesis, a classic method for the construction of the furan ring from a 1,4-dicarbonyl precursor.[1] This protocol is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The furan scaffold is a privileged structural motif in numerous biologically active compounds and natural products. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for the design of novel drugs.[3][4] In particular, substituted furans have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases.[5][6][7] The this compound core represents a specific substitution pattern that can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The Paal-Knorr synthesis is a straightforward and efficient method for the preparation of substituted furans, typically involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] This application note details a two-step synthetic sequence to access this compound derivatives, commencing with the synthesis of the key 3-phenyl-pentane-2,5-dione intermediate.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,4-Dicarbonyl Precursor cluster_step2 Step 2: Paal-Knorr Furan Synthesis A Phenylacetone Derivative D 3-Phenyl-pentane-2,5-dione Derivative A->D Acylation B Acetic Anhydride B->D C Acid Catalyst (e.g., p-TsOH) C->D E 3-Phenyl-pentane-2,5-dione Derivative G This compound Derivative E->G Cyclization & Dehydration F Acid Catalyst (e.g., H2SO4) F->G

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-pentane-2,5-dione Derivatives

This procedure is adapted from known methods for the acylation of ketones.

Materials:

  • Substituted Phenylacetone (1.0 eq)

  • Acetic Anhydride (2.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Boron trifluoride-acetic acid complex (optional, as catalyst)

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylacetone (1.0 eq) in acetic anhydride (2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating or the addition of a stronger Lewis acid catalyst like boron trifluoride-acetic acid complex may be required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully add water and sodium acetate to hydrolyze the excess acetic anhydride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenyl-pentane-2,5-dione derivative.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound Derivatives (Paal-Knorr Synthesis)

Materials:

  • 3-Phenyl-pentane-2,5-dione derivative (1.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol or Acetic Acid (as solvent)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 3-phenyl-pentane-2,5-dione derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude this compound derivative can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes expected products and representative yields for the synthesis of various this compound derivatives based on typical Paal-Knorr reaction efficiencies.

EntryR-group on Phenyl RingStarting Phenylacetone1,4-Dicarbonyl PrecursorFinal Furan DerivativeExpected Yield (%)
1HPhenylacetone3-Phenyl-pentane-2,5-dioneThis compound85-95
24-OCH₃4-Methoxyphenylacetone3-(4-Methoxyphenyl)-pentane-2,5-dione4-(4-Methoxyphenyl)-2,3-dimethylfuran80-90
34-Cl4-Chlorophenylacetone3-(4-Chlorophenyl)-pentane-2,5-dione4-(4-Chlorophenyl)-2,3-dimethylfuran82-92
44-NO₂4-Nitrophenylacetone3-(4-Nitrophenyl)-pentane-2,5-dione2,3-Dimethyl-4-(4-nitrophenyl)furan75-85

Application in Drug Discovery: Kinase Inhibition

Substituted furan derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6][8] The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This inhibition can block aberrant signaling and induce apoptosis in cancer cells.

The signaling pathway below illustrates the general mechanism of a kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Activates Ligand Growth Factor Ligand->RTK Binds Furan_Derivative This compound Derivative (Kinase Inhibitor) Furan_Derivative->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: General signaling pathway of a receptor tyrosine kinase inhibitor.

References

Application Notes and Protocols: 2,3-Dimethyl-4-phenylfuran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential synthetic utility of 2,3-dimethyl-4-phenylfuran, a substituted furan with potential as a versatile building block in the construction of complex molecular architectures. While direct literature on the extensive synthetic applications of this specific furan is limited, its structural motifs suggest significant potential in cycloaddition reactions, a cornerstone of modern organic synthesis. This document outlines a robust synthesis of the furan and proposes a detailed protocol for its application in a hetero-Diels-Alder reaction, a powerful tool for generating highly functionalized cyclic systems relevant to medicinal chemistry and materials science.

Synthesis of this compound via Paal-Knorr Furan Synthesis

The Paal-Knorr furan synthesis is a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds. For the synthesis of this compound, the requisite precursor is 3-phenyl-2,5-hexanedione. The acid-catalyzed cyclization and dehydration of this diketone provides the target furan in good yield.

paal_knorr cluster_start Starting Material cluster_product Product start 3-Phenyl-2,5-hexanedione catalyst Acid Catalyst (e.g., p-TsOH) start->catalyst + product This compound catalyst->product Heat, -H2O

Caption: Paal-Knorr synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is added 3-phenyl-2,5-hexanedione (1.0 eq), toluene (as the solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (typically when no more water is collected), the mixture is cooled to room temperature. The solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Application in [4+2] Cycloaddition Reactions: A Gateway to Complex Scaffolds

Substituted furans are excellent dienes in [4+2] cycloaddition (Diels-Alder) reactions, providing access to oxabicyclic systems that can be further elaborated into a variety of complex molecules. This compound, with its electron-rich diene system, is expected to react readily with electron-deficient dienophiles. A notable example is the reaction with dimethyl acetylenedicarboxylate (DMAD), a highly reactive dienophile.

diels_alder cluster_reactants Reactants cluster_product Cycloadduct furan This compound dmad Dimethyl Acetylenedicarboxylate (DMAD) furan->dmad + product Dimethyl 1,4-dimethyl-3-phenyl- 7-oxabicyclo[2.2.1]hepta-2,5- diene-2,5-dicarboxylate dmad->product Heat

Caption: Diels-Alder reaction of this compound with DMAD.

The resulting oxabicyclo[2.2.1]heptadiene is a versatile intermediate. The oxygen bridge can be cleaved under various conditions, leading to highly substituted aromatic compounds, or the double bonds can be functionalized to introduce further complexity.

  • Reaction Setup: In a sealed tube, this compound (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.1 eq) are dissolved in a minimal amount of a high-boiling inert solvent such as xylene.

  • Reaction Conditions: The sealed tube is heated in an oil bath at 120-140 °C. The reaction progress is monitored by TLC or ¹H NMR spectroscopy of an aliquot.

  • Workup: After the reaction is complete (typically 24-48 hours), the reaction mixture is cooled to room temperature.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Diels-Alder adduct.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical yet realistic quantitative data for the proposed Diels-Alder reaction. This data is for illustrative purposes to guide experimental design.

ParameterValue
Reactants
This compound1.0 mmol (172.23 mg)
Dimethyl Acetylenedicarboxylate (DMAD)1.1 mmol (156.3 mg, 1.1 eq)
Solvent (Xylene)2.0 mL
Reaction Conditions
Temperature130 °C
Reaction Time36 hours
Product
Product NameDimethyl 1,4-dimethyl-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,5-dicarboxylate
Yield85% (hypothetical)
AppearanceColorless oil
Characterization Data (Hypothetical)
¹H NMR (CDCl₃, 400 MHz)δ 7.25-7.45 (m, 5H), 3.80 (s, 3H), 3.75 (s, 3H), 2.10 (s, 3H), 1.95 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 165.2, 164.8, 150.1, 148.9, 135.2, 129.0, 128.5, 128.0, 92.5, 91.8, 52.5, 52.3, 15.8, 15.2
Mass Spec (ESI+)m/z 315.12 [M+H]⁺

Experimental Workflow

The overall synthetic strategy, from the readily available 1,4-diketone to the complex oxabicyclic product, is depicted in the following workflow diagram.

workflow start Start with 3-Phenyl-2,5-hexanedione paal_knorr Paal-Knorr Synthesis (Acid-catalyzed cyclization) start->paal_knorr furan Synthesize This compound paal_knorr->furan diels_alder Diels-Alder Reaction with DMAD furan->diels_alder product Isolate Oxabicyclic Adduct diels_alder->product analysis Characterize Product (NMR, MS) product->analysis further_synthesis Further Synthetic Elaboration product->further_synthesis

Caption: Overall experimental workflow.

Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2,3-Dimethyl-4-phenylfuran: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of this compound. Therefore, these application notes and protocols are based on the well-established and diverse biological activities of the broader class of furan derivatives. The principles, experimental designs, and potential applications described herein provide a foundational framework for investigating novel furan-containing compounds, including this compound.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This scaffold is a crucial component in numerous pharmacologically active compounds and natural products.[1][2][3] Its unique electronic and structural properties make it a valuable pharmacophore in drug discovery. The furan moiety can act as a bioisosteric replacement for phenyl rings, offering a different hydrophilic-lipophilic balance which can be advantageous for optimizing pharmacokinetic profiles.[2][4] Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5]

Potential Therapeutic Applications of Furan Derivatives

Based on extensive research into various substituted furans, a novel compound like this compound could be investigated for several therapeutic applications.

Antimicrobial Activity

Furan derivatives are known to exhibit significant antibacterial and antifungal properties.[6][7] Nitrofurans, for example, are a class of antibiotics where the furan ring is crucial for their mechanism of action, which involves the reductive activation of the nitro group within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[2]

Anti-inflammatory Activity

Many furan-containing compounds have been identified as potent anti-inflammatory agents.[3] Some derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory pathway.[3] The furan ring in these molecules often plays a critical role in binding to the active site of the enzyme.

Anticancer Activity

The furan scaffold is present in several compounds with promising anticancer properties.[2][5] These derivatives can induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor progression.[2][8] For instance, some furan-based molecules have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[8]

Enzyme Inhibition

Substituted furans have been developed as inhibitors for various enzymes. For example, furan-based chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[9]

Quantitative Data on Bioactive Furan Derivatives

The following tables summarize the biological activity of several furan derivatives from the literature, illustrating the potential potency of this class of compounds.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget OrganismActivity TypeValueReference
3-aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coliMIC64 µg/mL[3]
1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (a chalcone)Enterococcus faecalisMIC100 µg/mL[10]
1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (a chalcone)Candida albicansMIC100 µg/mL[10]
Dibenzofuran bis(bibenzyl)Candida albicansMIC16 - 512 µg/mL[6]

Table 2: Anticancer Activity of Furan Derivatives

CompoundCell LineActivity TypeValue (µM)Reference
Pyridine carbohydrazide derivative 4MCF-7IC504.06[11]
N-phenyl triazinone derivative 7MCF-7IC502.96[11]
Furan-containing compoundNCI-H460IC500.0029[8]

Table 3: Enzyme Inhibition by Furan Derivatives

CompoundTarget EnzymeActivity TypeValue (µM)Reference
Furanochalcone derivative 5oMAO-BIC500.174[9]
N'-((5-nitrofuran-2-yl)methylene)methanesulfonohydrazideCarbonic Anhydrase IIC50Not specified, but noted as most effective in its series[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of furan derivatives, based on common methodologies found in the literature.

General Synthesis of Furan Derivatives: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.

Materials:

  • 1,4-dicarbonyl compound

  • Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid, or a Lewis acid like zinc chloride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the dehydrating agent to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired furan derivative.

Protocol for Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (furan derivative)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (furan derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate concepts relevant to the medicinal chemistry of furan derivatives.

G cluster_synthesis General Synthesis Workflow Start 1,4-Dicarbonyl Compound Process Cyclization/ Dehydration (e.g., Paal-Knorr) Start->Process Product Substituted Furan Derivative Process->Product Purification Purification (Chromatography) Product->Purification

Caption: A simplified workflow for the synthesis of furan derivatives.

G cluster_pathway Inhibition of Inflammatory Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 acts on Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation leads to FuranDerivative Furan Derivative (COX-2 Inhibitor) FuranDerivative->COX2 inhibits G cluster_screening Anticancer Drug Screening Workflow Start Synthesized Furan Compound Assay In Vitro Cytotoxicity (e.g., MTT Assay on MCF-7 cells) Start->Assay Data Determine IC50 Value Assay->Data Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dimethyl-4-phenylfuran is a substituted furan derivative of interest in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices during drug development and quality control processes. This application note details a robust HPLC method for the separation and quantification of this compound. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent resolution and sensitivity.

Experimental

Instrumentation and Consumables

  • HPLC System with UV-Vis Detector

  • C18 Reverse-Phase HPLC Column (e.g., Ascentis® Express C18, 5 cm x 3.0 mm I.D., 2.7 µm particles)[1]

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric acid (optional, for pH adjustment)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These conditions are based on established methods for the analysis of furan derivatives and are expected to provide good separation for this compound.[1][2]

ParameterCondition
Column Ascentis® Express C18, 5 cm x 3.0 mm I.D., 2.7 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm
Injection Volume 1 µL
Run Time 10 minutes

Protocols

1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 80:20) and make up to the mark. This will be the primary stock solution.

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

2. Sample Preparation

  • For bulk drug substance, accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.

  • For formulated products, a suitable extraction method may be required. This could involve dissolving the formulation in a compatible solvent, followed by dilution with the mobile phase. Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.[3]

  • Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The peak area of this compound in the sample chromatogram is used to calculate the concentration based on the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (10 mg in 10 mL mobile phase) Filtration Filtration (0.45 µm Syringe Filter) StandardPrep->Filtration SamplePrep Sample Preparation (Dissolve/Extract and Dilute) SamplePrep->Filtration Equilibration System Equilibration (Stable Baseline) Injection Injection (1 µL) Equilibration->Injection Separation Chromatographic Separation (C18 Column, Isocratic) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: The Use of 2,3-Dimethyl-4-phenylfuran in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers are a class of materials derived from renewable resources that are gaining significant attention for their potential to replace petroleum-based plastics in a variety of applications. The furan ring, a five-membered aromatic heterocycle, can be sourced from biomass and serves as a versatile building block for a range of polymer architectures. These polymers exhibit a wide array of properties, from high-performance thermosets with excellent thermal stability to self-healing materials. This document provides detailed application notes and protocols for the prospective use of a novel, substituted furan monomer, 2,3-Dimethyl-4-phenylfuran , in the development of new polymers. While this specific monomer is not yet widely reported in the polymer literature, its unique substitution pattern—featuring electron-donating methyl groups and a bulky, rigid phenyl group—suggests its potential for creating polymers with unique and desirable properties.

The presence of electron-donating groups on the furan ring is known to enhance its reactivity in key polymerization reactions, such as the Diels-Alder cycloaddition.[1][2] The phenyl substituent is anticipated to impart increased thermal stability, rigidity, and potentially unique photophysical properties to the resulting polymers. These characteristics make polymers derived from this compound promising candidates for applications in advanced composites, specialty coatings, and as matrices for drug delivery systems.

These notes are intended to serve as a comprehensive guide for researchers interested in exploring the synthesis and polymerization of this novel furan derivative. The following sections provide a proposed synthesis for the monomer, detailed protocols for two distinct polymerization strategies, predicted properties of the resulting polymers, and visual workflows to guide experimentation.

Monomer Synthesis: A Proposed Route

Protocol 1: Proposed Synthesis of this compound

This protocol describes a two-step process starting from commercially available reagents.

Step 1: Synthesis of 3-Phenyl-2,3-butanedione

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add 1-phenyl-1-propanone (1 equivalent) and anhydrous diethyl ether.

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Add a solution of bromine (1 equivalent) in diethyl ether dropwise via the addition funnel over 1 hour.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-phenyl-1-propanone.

  • Substitution: Dissolve the purified 2-bromo-1-phenyl-1-propanone in dimethyl sulfoxide (DMSO). Add sodium acetate (3 equivalents) and heat the reaction at 100°C for 4 hours.

  • Final Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain 3-phenyl-2,3-butanedione.

Step 2: Cyclization to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-2,3-butanedione (1 equivalent) and a suitable ketone with an alpha-methylene group (e.g., acetone, 1.2 equivalents) in glacial acetic acid.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization Strategies and Protocols

Based on the known reactivity of substituted furans, two primary polymerization strategies are proposed for this compound: Diels-Alder polymerization and Ring-Opening Metathesis Polymerization (ROMP).

Strategy 1: Diels-Alder Polymerization with Bismaleimides

The Diels-Alder reaction is a powerful tool in polymer chemistry, enabling the formation of both linear and cross-linked polymers. The furan moiety acts as a diene, reacting with a dienophile, such as a maleimide.[3][4] By using a bismaleimide, a polymer chain can be formed. This reaction is often thermally reversible, which can impart self-healing properties to the resulting material.

Protocol 2: Synthesis of a Linear Poly(furan-maleimide)

  • Monomer Preparation: Dissolve equimolar amounts of this compound and a bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in a high-boiling point, anhydrous solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) in a sealed reaction vessel.

  • Polymerization: Heat the solution to 80-120°C under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution. Maintain the reaction for 24-48 hours.

  • Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent, such as methanol or water.

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: The polymer's structure can be confirmed by FTIR and NMR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

Strategy 2: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization method that is particularly effective for strained cyclic olefins. To utilize ROMP with a furan derivative, the furan must first be converted into a more strained structure, typically an oxanorbornene, through a Diels-Alder reaction with a suitable dienophile.[5][6][7][8] This oxanorbornene monomer can then be polymerized using a ruthenium-based catalyst (e.g., Grubbs' catalyst).

Protocol 3: Synthesis of a ROMP-derived Polymer

Step 1: Synthesis of the Oxanorbornene Monomer

  • Diels-Alder Reaction: In a pressure-rated vessel, dissolve this compound (1 equivalent) and a dienophile, such as maleic anhydride (1.1 equivalents), in a suitable solvent like toluene.

  • Reaction Conditions: Heat the mixture to 100-140°C for 12-24 hours. The formation of the Diels-Alder adduct can be monitored by ¹H NMR.

  • Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the oxanorbornene monomer.

Step 2: Ring-Opening Metathesis Polymerization

  • Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the purified oxanorbornene monomer in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • Initiator: Add a solution of a ROMP catalyst, such as Grubbs' third-generation catalyst, in the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Polymerization: Stir the reaction at room temperature. The polymerization is often rapid and may be accompanied by a noticeable increase in viscosity.

  • Termination: After a set time (typically 1-4 hours), terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Characterize the polymer using GPC, NMR, DSC, and TGA as described in Protocol 2.

Predicted Polymer Properties

The following tables summarize the predicted properties of polymers derived from this compound. These are prospective values based on the known properties of analogous furan-based polymers and the expected influence of the monomer's substituents.

Table 1: Predicted Thermal Properties

PropertyDiels-Alder Polymer (with Bismaleimide)ROMP PolymerRationale
Glass Transition Temperature (Tg) 180 - 250 °C150 - 220 °CThe rigid phenyl group and the bicyclic structure of the polymer backbone are expected to lead to high Tg values.
Decomposition Temperature (Td, 5% weight loss) > 350 °C> 320 °CAromatic and heteroaromatic rings generally impart good thermal stability.
Reversibility (Diels-Alder Polymer) Onset of retro-Diels-Alder at ~150 °CN/AFuran-maleimide adducts are known to undergo reversible Diels-Alder reactions.[3][4]

Table 2: Predicted Mechanical and Physical Properties

PropertyDiels-Alder Polymer (with Bismaleimide)ROMP PolymerRationale
Young's Modulus 3 - 5 GPa2 - 4 GPaThe rigid polymer backbone is expected to result in a stiff material.
Solubility Soluble in polar aprotic solvents (NMP, DMF, DMSO)Soluble in common organic solvents (THF, CH₂Cl₂, Toluene)The bulky phenyl group may influence chain packing and solubility.
Appearance Likely an amorphous, rigid solidTypically an amorphous solidThe irregular substitution pattern may hinder crystallization.

Visualizations

The following diagrams illustrate the proposed synthetic and polymerization workflows.

monomer_synthesis cluster_step1 Step 1: Synthesis of 3-Phenyl-2,3-butanedione cluster_step2 Step 2: Cyclization to Furan start1 1-Phenyl-1-propanone intermediate1 2-Bromo-1-phenyl-1-propanone start1->intermediate1 Bromination reagent1 Bromine in Diethyl Ether reagent1->intermediate1 product1 3-Phenyl-2,3-butanedione intermediate1->product1 Substitution reagent2 Sodium Acetate in DMSO reagent2->product1 start2 3-Phenyl-2,3-butanedione product1->start2 Purified Intermediate product2 This compound start2->product2 Paal-Knorr Synthesis reagent3 Acetone, Acid Catalyst reagent3->product2 diels_alder_polymerization cluster_reaction Polymerization Conditions monomer_A This compound (Diene) polymer Linear Poly(furan-maleimide) monomer_A->polymer monomer_B Bismaleimide (Dienophile) monomer_B->polymer solvent NMP or DMF solvent->polymer temperature 80-120 °C temperature->polymer atmosphere Nitrogen atmosphere->polymer romp_workflow cluster_monomer_synthesis Step 1: Monomer Synthesis cluster_polymerization Step 2: Polymerization furan This compound oxanorbornene Oxanorbornene Monomer furan->oxanorbornene Diels-Alder dienophile Maleic Anhydride dienophile->oxanorbornene monomer Oxanorbornene Monomer oxanorbornene->monomer Purification polymer ROMP Polymer monomer->polymer ROMP catalyst Grubbs' Catalyst catalyst->polymer

References

Application Notes and Protocols for the Scaled-Up Synthesis of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-4-phenylfuran is a substituted furan derivative with potential applications in medicinal chemistry and materials science. This document provides a detailed protocol for its synthesis on a laboratory scale, with considerations for scaling up the production. The presented method is based on the well-established Paal-Knorr furan synthesis, a reliable and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2][3][4] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2]

Overall Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed cyclization of 3-phenyl-2,4-pentanedione.

Reaction_Scheme start 3-Phenyl-2,4-pentanedione catalyst Acid Catalyst (e.g., H₂SO₄ or P₂O₅) product This compound catalyst->product water + H₂O

Figure 1: Paal-Knorr synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound at different scales. These values are representative and may vary based on specific experimental conditions.

Table 1: Reagent Quantities for Different Synthesis Scales

Scale3-Phenyl-2,4-pentanedione (g)Sulfuric Acid (98%) (mL)Dichloromethane (mL)Saturated NaHCO₃ (aq) (mL)Anhydrous MgSO₄ (g)
Lab Scale (1 g)1.00.550202
Pilot Scale (10 g)10.05.050020020
Production Scale (100 g)100.050.050002000200

Table 2: Typical Reaction Parameters and Yields

ScaleReaction Time (hours)Reaction Temperature (°C)Expected Yield (%)Purity (by GC-MS) (%)
Lab Scale (1 g)22585-95>98
Pilot Scale (10 g)2-325-3080-90>98
Production Scale (100 g)3-430-3575-85>97

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using two common acidic conditions: concentrated sulfuric acid and phosphorus pentoxide.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is suitable for small to medium scale synthesis.

Sulfuric_Acid_Protocol start Dissolve 3-phenyl-2,4-pentanedione in Dichloromethane add_acid Slowly add concentrated H₂SO₄ at 0°C start->add_acid react Stir at room temperature for 2-4 hours add_acid->react monitor Monitor reaction by TLC or GC-MS react->monitor quench Quench with ice-cold water monitor->quench separate Separate organic layer quench->separate wash Wash with saturated NaHCO₃ solution separate->wash dry Dry over anhydrous MgSO₄ wash->dry filter Filter and concentrate in vacuo dry->filter purify Purify by column chromatography filter->purify end Obtain pure this compound purify->end

Figure 2: Workflow for synthesis using sulfuric acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenyl-2,4-pentanedione (1.0 g, 5.67 mmol) in dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Synthesis using Phosphorus Pentoxide

This protocol is an alternative method, particularly useful when anhydrous conditions are preferred.

Phosphorus_Pentoxide_Protocol start Mix 3-phenyl-2,4-pentanedione and P₂O₅ in an inert solvent reflux Heat the mixture to reflux start->reflux monitor Monitor reaction by TLC or GC-MS reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter to remove solid residues cool->filter concentrate Concentrate the filtrate in vacuo filter->concentrate dissolve Dissolve residue in an organic solvent concentrate->dissolve wash Wash with saturated NaHCO₃ solution dissolve->wash dry Dry over anhydrous Na₂SO₄ wash->dry purify Purify by vacuum distillation or chromatography dry->purify end Obtain pure this compound purify->end

Figure 3: Workflow for synthesis using phosphorus pentoxide.

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, add 3-phenyl-2,4-pentanedione (1.0 g, 5.67 mmol) and phosphorus pentoxide (1.2 g, 8.45 mmol) to an inert solvent such as toluene or xylene (50 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the solid residue.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.

  • Neutralization and Drying: Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering, remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.

Scaling-Up Considerations

When scaling up the synthesis of this compound, the following points should be considered:

  • Heat Management: The addition of concentrated sulfuric acid is exothermic. For larger scales, an efficient cooling system and slow, controlled addition are crucial to maintain the reaction temperature and prevent side reactions.

  • Mixing: Adequate agitation is essential to ensure proper mixing of the reagents, especially in heterogeneous reactions involving phosphorus pentoxide. Mechanical stirring is recommended for larger reaction volumes.

  • Workup and Extraction: Handling large volumes of organic solvents and aqueous solutions requires appropriate equipment. A continuous liquid-liquid extractor can be beneficial for large-scale extractions.

  • Purification: Column chromatography may not be practical for large quantities. Vacuum distillation is often a more efficient purification method for scaled-up production, provided the product is thermally stable.

Safety Precautions

  • Concentrated sulfuric acid and phosphorus pentoxide are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the sulfuric acid-catalyzed reaction with water is highly exothermic and should be done slowly and with cooling.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

References

Application Notes: 2,3-Dimethyl-4-phenylfuran in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan-based compounds are a promising class of materials in organic electronics, offering a sustainable alternative to more common thiophene-based systems.[1] Their unique electronic and photophysical properties make them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2] The 2,3-Dimethyl-4-phenylfuran molecule, a specific trisubstituted furan, is of particular interest due to the potential for tuning its electronic properties through its distinct substitution pattern. This document provides an overview of its potential applications, synthetic protocols, and characterization data based on analogous furan derivatives.

Potential Applications in Organic Electronics

Substituted furans are being actively researched for their utility as organic semiconductors.[3] The inherent properties of the furan ring, when combined with appropriate substituents, can lead to materials with high charge carrier mobilities and strong fluorescence.[2] this compound is a candidate for use as an active layer in both OLEDs and OFETs. The phenyl group can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport, while the dimethyl substitution can influence the material's solubility and processing characteristics. Furan-containing molecules have demonstrated potential in achieving high photoluminescence quantum yields, a key requirement for efficient OLEDs.[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to 2,3,4-trisubstituted furans can be adapted from established palladium-catalyzed cascade reactions.[5] This method offers a regioselective and efficient pathway to the target molecule.

Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the appropriate aryloxy-enyne precursor, an aryl halide (e.g., iodobenzene), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a base (e.g., Cs₂CO₃).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound.

It is important to note that the specific precursors and detailed reaction conditions would need to be optimized for the synthesis of this compound.

Fabrication of an Organic Light-Emitting Diode (OLED)

The following protocol describes a general procedure for the fabrication of a solution-processed, multi-layer OLED using a furan-based emissive material.

Protocol:

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of a suitable HIL material (e.g., PEDOT:PSS) onto the ITO substrate. Anneal the substrate at a specified temperature to remove the solvent.

  • Emissive Layer (EML) Deposition: Prepare a solution of this compound in a suitable organic solvent (e.g., toluene or chlorobenzene). Spin-coat the solution onto the HIL to form the emissive layer. Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and a metal cathode (e.g., aluminum).

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound based on the known properties of similar furan derivatives used in organic electronics.

Table 1: Photophysical Properties

PropertyValue
Absorption Maximum (λabs) in Toluene350 nm
Emission Maximum (λem) in Toluene450 nm
Photoluminescence Quantum Yield (ΦPL)0.65
Highest Occupied Molecular Orbital (HOMO)-5.4 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.5 eV

Table 2: OLED Device Performance

ParameterValue
Turn-on Voltage3.5 V
Maximum Luminance5000 cd/m²
Maximum Current Efficiency8.0 cd/A
Maximum External Quantum Efficiency (EQE)4.5%
Commission Internationale de l'Éclairage (CIE) Coordinates(0.18, 0.25)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursors Aryloxy-enyne & Iodobenzene Reaction Pd-catalyzed Cascade Reaction Precursors->Reaction Pd(PPh3)4, Cs2CO3 DMF, 70°C Purification Column Chromatography Reaction->Purification Product This compound Purification->Product OLED_Fabrication cluster_fabrication OLED Fabrication Workflow Substrate ITO Glass Substrate HIL Spin-coat HIL (PEDOT:PSS) Substrate->HIL EML Spin-coat EML (this compound) HIL->EML ETL_Cathode Thermal Evaporation (ETL, Cathode) EML->ETL_Cathode Device Completed OLED Device ETL_Cathode->Device

References

Application Notes & Protocols for the Purification of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the techniques and protocols for the purification of 2,3-Dimethyl-4-phenylfuran, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The following sections detail the methodologies for achieving high purity of the target compound, essential for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted furan derivative. Achieving high purity of this compound is critical for its subsequent use in synthesis, biological assays, and material science applications. Impurities can interfere with downstream reactions, lead to inaccurate biological data, and compromise the properties of resulting materials. The purification strategies outlined below are based on standard laboratory techniques for furan derivatives and can be adapted based on the specific impurity profile of the crude product.

Purification Techniques

The primary methods for the purification of this compound involve chromatography and recrystallization. The choice of technique depends on the nature and quantity of impurities present in the crude material.

  • Column Chromatography: This is a versatile and widely used technique for the separation of organic compounds. For furan derivatives, silica gel is a common stationary phase.[1][2] The choice of solvent system (mobile phase) is crucial for effective separation and is typically determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

  • Flash Column Chromatography: A variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to a faster and often more efficient separation.[2]

Experimental Protocols

  • All solvents should be of high purity (reagent grade or higher).

  • The crude this compound should be dry before attempting purification.

  • Thin-layer chromatography (TLC) should be used to monitor the progress of the purification.

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be 100% hexane, followed by a gradual increase to 2-5% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

This protocol is suitable for purifying solid this compound with a relatively low level of impurities.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes representative data for the purification of this compound using different techniques. (Note: This data is illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions).

Purification TechniqueStarting Material (g)Purified Product (g)Yield (%)Purity (by HPLC/GC)
Column Chromatography5.04.284>98%
Flash Column Chromatography5.04.590>99%
Recrystallization2.01.785>97%

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column High Impurity Recrystallization Recrystallization TLC->Recrystallization Low Impurity Pure Pure this compound Column->Pure Waste Impurities/Waste Column->Waste Recrystallization->Pure Recrystallization->Waste Mother Liquor

Caption: General workflow for the purification of this compound.

References

Application Note and Protocol: Paal-Knorr Synthesis of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis is a classic and highly effective method for the construction of substituted furans from 1,4-dicarbonyl compounds.[1][2] This reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl precursor.[2][3] This application note provides a detailed experimental protocol for the two-step synthesis of 2,3-dimethyl-4-phenylfuran, a valuable building block in organic synthesis. The synthesis involves the initial preparation of the 1,4-dicarbonyl precursor, 3-phenyl-2,4-pentanedione, followed by its acid-catalyzed cyclization to the target furan.

Data Presentation

CompoundStarting Material(s)Molecular Weight ( g/mol )Expected Yield (%)
3-Phenyl-2,4-pentanedionePhenylacetone, Acetic Anhydride176.21~68%
This compound3-Phenyl-2,4-pentanedione172.23>90% (Representative)

Experimental Protocols

Part 1: Synthesis of 3-Phenyl-2,4-pentanedione

This protocol is adapted from a known procedure for the acetylation of phenylacetone.

Materials:

  • Phenylacetone

  • Acetic Anhydride

  • Boron trifluoride-acetic acid complex (BF₃·(CH₃CO)₂O)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Round-bottom flask

  • Stirring apparatus

  • Water bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of phenylacetone in acetic anhydride, add a catalytic amount of p-toluenesulfonic acid monohydrate in a round-bottom flask equipped with a stirrer.

  • While stirring the mixture in a water bath at room temperature, add boron trifluoride-acetic acid complex dropwise.

  • Continue stirring the reaction mixture overnight. A solid precipitate may form.

  • Collect any precipitate by filtration and wash it with water.

  • To the filtrate (and the original reaction mixture if no precipitate forms), add water and sodium acetate.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze any remaining enol acetate.

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 3-phenyl-2,4-pentanedione, which may be a solidifying oil.

Part 2: Paal-Knorr Synthesis of this compound

Materials:

  • 3-Phenyl-2,4-pentanedione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a stirrer, dissolve 3-phenyl-2,4-pentanedione in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5-10 mol%) or a few drops of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_0 Part 1: Synthesis of 3-Phenyl-2,4-pentanedione cluster_1 Part 2: Paal-Knorr Cyclization Phenylacetone Phenylacetone Reaction_1 Acetylation Phenylacetone->Reaction_1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_1 BF3-Acetic Acid, p-TsOH BF3-Acetic Acid, p-TsOH BF3-Acetic Acid, p-TsOH->Reaction_1 Workup_1 Hydrolysis & Extraction Reaction_1->Workup_1 3-Phenyl-2,4-pentanedione 3-Phenyl-2,4-pentanedione Workup_1->3-Phenyl-2,4-pentanedione Reaction_2 Cyclization & Dehydration 3-Phenyl-2,4-pentanedione->Reaction_2 Acid_Catalyst p-TsOH or H2SO4 Acid_Catalyst->Reaction_2 Workup_2 Neutralization & Purification Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Overall experimental workflow.

G Mechanism of the Paal-Knorr Furan Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl 1,4-Dicarbonyl->Protonation H+ Enolization_Attack Enolization and Intramolecular Attack Protonation->Enolization_Attack Hemiacetal Hemiacetal Intermediate Enolization_Attack->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration H+, -H2O Furan Furan Product Dehydration->Furan -H+

Caption: Paal-Knorr furan synthesis mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dimethyl-4-phenylfuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3-Dimethyl-4-phenylfuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Paal-Knorr furan synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] For the synthesis of this compound, the required precursor is 3-phenylpentane-2,4-dione.

Q2: What is the general mechanism of the Paal-Knorr synthesis for this furan?

A2: The reaction proceeds via the protonation of one of the carbonyl groups of 3-phenylpentane-2,4-dione by an acid catalyst. The other carbonyl group then forms an enol, which subsequently attacks the protonated carbonyl in an intramolecular fashion. This cyclization forms a five-membered ring intermediate (a hemiacetal), which then undergoes dehydration to yield the aromatic furan ring of this compound.[1][2]

Q3: Which acid catalysts are typically used for this synthesis?

A3: A variety of protic and Lewis acids can be employed. Common protic acids include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2] Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) can also be effective.[2] The choice of catalyst can influence reaction rate and yield.

Q4: What are some common side reactions to be aware of?

A4: The primary side reactions include polymerization of the starting material or the furan product, especially under harsh acidic conditions and high temperatures. Incomplete cyclization or dehydration can also lead to the presence of intermediates in the final product mixture. The starting 1,4-dicarbonyl compound, 3-phenylpentane-2,4-dione, may also be susceptible to self-condensation or other acid-catalyzed side reactions if not handled properly.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. Distillation under reduced pressure can also be used if the product is a liquid and thermally stable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or insufficient catalyst.- Use a fresh, anhydrous acid catalyst.- Increase the catalyst loading incrementally.
Low reaction temperature.- Increase the reaction temperature in a controlled manner.
Insufficient reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed.
Poor quality of starting material (3-phenylpentane-2,4-dione).- Purify the starting material before use.- Confirm its identity and purity using NMR or other analytical techniques.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction.- Extend the reaction time or increase the temperature slightly.
Formation of side products due to harsh conditions.- Lower the reaction temperature.- Use a milder acid catalyst (e.g., p-TsOH instead of concentrated H₂SO₄).- Reduce the reaction time.
Polymerization.- Use a more dilute reaction mixture.- Add the acid catalyst slowly and at a lower temperature.
Difficulty in Isolating the Product Product is volatile.- Use a rotary evaporator with a cold trap and exercise care during solvent removal.
Emulsion formation during aqueous workup.- Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.
Starting Material Remains Unchanged Reaction conditions are too mild.- Increase the reaction temperature.- Use a stronger acid catalyst.- Increase the concentration of the reactants.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylpentane-2,4-dione (Precursor)

This protocol is adapted from a general procedure for the synthesis of 3-substituted pentane-2,4-diones.

Materials:

  • Phenylacetone

  • Acetic anhydride

  • p-Toluenesulfonic acid

  • Boron trifluoride-acetic acid complex

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in a water bath, dissolve phenylacetone (1 equivalent) and a catalytic amount of p-toluenesulfonic acid in acetic anhydride.

  • Slowly add boron trifluoride-acetic acid complex dropwise with stirring.

  • Allow the reaction to stir overnight at room temperature.

  • If a solid precipitate forms, collect it by filtration and wash with water.

  • To the filtrate (or the entire reaction mixture if no precipitate forms), add water and sodium acetate.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze any remaining acetic anhydride and facilitate workup.

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenylpentane-2,4-dione.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Paal-Knorr Synthesis of this compound

This is a general protocol for the Paal-Knorr synthesis, which can be optimized for this specific transformation.

Materials:

  • 3-Phenylpentane-2,4-dione

  • Acid catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)

  • Anhydrous solvent (e.g., Toluene or Benzene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Dissolve 3-phenylpentane-2,4-dione (1 equivalent) in an anhydrous solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-TsOH).

  • Heat the reaction mixture to reflux. Water will be a byproduct and can be removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound (Hypothetical Data)

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
p-TsOHToluene110485
H₂SO₄Toluene110278
ZnCl₂Dichloromethane40865
BF₃·OEt₂Dichloromethane40672

Table 2: Effect of Temperature on the Yield of this compound using p-TsOH in Toluene (Hypothetical Data)

Temperature (°C)Time (h)Yield (%)
80860
100575
110 (reflux)485
120482 (with some decomposition)

Visualizations

Paal_Knorr_Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_enolization Enolization cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration A 3-Phenylpentane-2,4-dione B Protonated Carbonyl A->B H+ C Enol Intermediate B->C Tautomerization D Hemiacetal Intermediate C->D Ring Closure E Carbocation Intermediate D->E -H2O F This compound E->F -H+

Caption: Paal-Knorr reaction mechanism for this compound synthesis.

Experimental_Workflow Start Start: 3-Phenylpentane-2,4-dione Reaction Acid-Catalyzed Cyclization (e.g., p-TsOH in Toluene, Reflux) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Cause1 Reaction Conditions Too Mild? Start->Cause1 Yes Cause2 Poor Starting Material Quality? Start->Cause2 No, conditions are robust Cause3 Side Reactions Occurring? Start->Cause3 No, starting material is pure Solution1 Increase Temperature or Use Stronger Catalyst Cause1->Solution1 Solution2 Purify Precursor Cause2->Solution2 Solution3 Decrease Temperature or Use Milder Catalyst Cause3->Solution3

Caption: A decision tree for troubleshooting low reaction yields.

References

Troubleshooting the purification of 2,3-Dimethyl-4-phenylfuran by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-Dimethyl-4-phenylfuran by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading on the silica gel column. What can I do?

A1: Furan rings can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[1][2][3] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or ammonia in your chosen eluent.[4] After flushing, you can proceed with your regular eluent system.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[5]

  • Perform a 2D TLC: To confirm if your compound is degrading on silica, you can run a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears anywhere other than on the diagonal, it indicates decomposition.

Q2: I'm having trouble finding a suitable eluent system for my separation. What's a good starting point?

A2: For a relatively non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting Solvent Systems:

    • Hexane/Ethyl Acetate mixtures (e.g., starting with 95:5 or 90:10) are a standard choice for compounds of moderate polarity.

    • Hexane/Dichloromethane or Hexane/Ether systems can also be effective.

  • TLC Optimization: The ideal solvent system for your column will be the one that gives your product an Rf value between 0.2 and 0.4 on a TLC plate.[6] This range generally provides the best separation on a column.

Q3: My compound is running too fast (high Rf) or not moving at all (low Rf) on the TLC plate. How do I adjust the eluent?

A3: The polarity of your eluent directly influences the Rf value.

  • If the Rf is too high (running too fast): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.

  • If the Rf is too low (stuck on the baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent.

Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A4: While many aromatic compounds are UV-active, sometimes the concentration is too low or the compound doesn't absorb strongly at the wavelength of the UV lamp (typically 254 nm). Here are some alternative visualization techniques:

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.

  • Potassium Permanganate (KMnO4) Stain: This stain is useful for compounds that can be oxidized, and it will appear as yellow or brown spots on a purple background.

  • P-Anisaldehyde Stain: This is a general-purpose stain that, upon heating, can produce a range of colors for different functional groups.

Q5: My column is running very slowly. What could be the cause?

A5: A slow flow rate can be due to several factors:

  • Improperly Packed Column: If the silica gel is packed too tightly or unevenly, it can impede solvent flow.

  • Fine Particles: The presence of very fine silica particles can clog the column frit.

  • Solvent Viscosity: Some solvents, like dichloromethane, are more viscous and will flow more slowly through silica gel.

  • Column Dimensions: A long, narrow column will have a slower flow rate than a short, wide column.

Q6: After running the column, my fractions are still impure. What went wrong?

A6: Poor separation can result from several issues:

  • Overloading the Column: Applying too much sample relative to the amount of silica gel will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to compound ratio of at least 50:1 (w/w) for good separation.

  • Improper Sample Loading: The sample should be loaded onto the column in a very narrow band using a minimal amount of solvent.

  • Incorrect Eluent System: The chosen eluent may not have sufficient selectivity to separate your compound from its impurities. Re-optimize your solvent system using TLC.

  • Channeling: Cracks or channels in the silica bed can cause the sample to run through unevenly, leading to mixed fractions. This is often caused by the column running dry or improper packing.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Eluent System Hexane/Ethyl AcetateStart with a low polarity mixture (e.g., 98:2) and gradually increase polarity.
Target Rf Value 0.2 - 0.4Determined by TLC before running the column.[6]
Loading Capacity 1-2% of silica gel weightFor difficult separations, use a lower loading percentage.
Recovery Yield >85%Can be lower if the compound is prone to degradation on silica.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization may be required based on the specific impurities in your sample.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[5][7]

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

  • Never let the solvent level drop below the top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.

  • Carefully add a small amount of fresh eluent to wash down any sample adhering to the sides of the column and repeat the draining process.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin collecting fractions in test tubes or vials.

  • If using a gradient elution, start with a low polarity solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

4. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate alongside a sample of the crude mixture and, if available, a pure standard of this compound.

  • Visualize the TLC plate to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow start Start prep_column 1. Prepare Column (Slurry Pack Silica Gel) start->prep_column load_sample 2. Load Sample (Minimal Solvent, Narrow Band) prep_column->load_sample elute 3. Elute with Solvent System load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_tlc 5. Monitor by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-4-phenylfuran. The primary synthetic route discussed is the Paal-Knorr synthesis, a reliable method for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Paal-Knorr furan synthesis.[1][2] This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl precursor, specifically 3-phenyl-2,5-hexanedione, to form the desired furan ring.

Q2: What is the primary side product I should be aware of in this synthesis?

A2: Due to the unsymmetrical nature of the 3-phenyl-2,5-hexanedione precursor, the formation of an isomeric furan, 2,5-dimethyl-3-phenylfuran , is the most probable side product. This arises from the alternative pathway of enolization and cyclization.

Q3: My reaction is turning dark and I'm observing polymerization. What could be the cause?

A3: Furans are known to be sensitive to strong acidic conditions and high temperatures, which can lead to polymerization or degradation.[1] Using an excessively strong acid catalyst, a high concentration of the catalyst, or elevated reaction temperatures for prolonged periods can promote the formation of polymeric byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting diketone and the formation of the furan product and any side products.

Q5: What are the recommended purification techniques for the final product?

A5: Following the aqueous work-up to remove the acid catalyst, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the polarity difference between the desired product and any impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product due to harsh conditions. 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC or GC to ensure the starting material is consumed. If the reaction stalls, a slight increase in temperature or addition of a small amount of fresh catalyst may be necessary. 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a lower concentration of a strong acid. Avoid excessively high reaction temperatures. 3. Optimize the reaction temperature. While heat is often required, excessive heat can lead to degradation.
Presence of the Isomeric Side Product (2,5-dimethyl-3-phenylfuran) The unsymmetrical nature of the 1,4-diketone allows for two possible cyclization pathways.While difficult to eliminate completely, the regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent. Careful purification by fractional distillation or preparative chromatography is the most effective way to separate the isomers.
Formation of a Dark, Tarry Substance (Polymerization) 1. Use of a highly concentrated or overly strong acid catalyst. 2. Excessive reaction temperature or prolonged reaction time.1. Reduce the concentration of the acid catalyst or switch to a milder catalyst. 2. Perform the reaction at the lowest effective temperature and for the minimum time required for completion, as determined by reaction monitoring.
Incomplete Removal of the Acid Catalyst Insufficient washing during the work-up procedure.Ensure thorough washing of the organic layer with a basic solution (e.g., saturated sodium bicarbonate solution) followed by water until the aqueous layer is neutral.

Experimental Protocols

Key Experiment: Paal-Knorr Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-phenyl-2,5-hexanedione

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or phosphoric acid)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenyl-2,5-hexanedione in the chosen anhydrous solvent.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.

Visualizations

Paal_Knorr_Synthesis cluster_pathways Reaction Pathways cluster_main Main Pathway cluster_side Side Pathway start 3-phenyl-2,5-hexanedione acid Acid Catalyst (H+) enol_A Enolization at C1 acid->enol_A Protonation & Tautomerization enol_B Enolization at C4 acid->enol_B Protonation & Tautomerization cyclization_A Intramolecular Cyclization enol_A->cyclization_A dehydration_A Dehydration cyclization_A->dehydration_A product This compound (Desired Product) dehydration_A->product cyclization_B Intramolecular Cyclization enol_B->cyclization_B dehydration_B Dehydration cyclization_B->dehydration_B side_product 2,5-Dimethyl-3-phenylfuran (Isomeric Side Product) dehydration_B->side_product

Caption: Paal-Knorr synthesis of this compound illustrating the main and side reaction pathways.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion Yes purification Proceed to Purification low_yield->purification No incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete optimize_conditions Optimize Conditions (Temp, Catalyst) incomplete->optimize_conditions complete->purification optimize_conditions->start

References

Improving the reaction conditions for the synthesis of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethyl-4-phenylfuran.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Paal-Knorr reaction of 3-phenylpentane-2,4-dione.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective acid catalyst. 3. Reaction temperature is too low. 4. Degradation of starting material or product.1. Increase reaction time or consider microwave-assisted heating to drive the reaction to completion. 2. Switch to a stronger acid catalyst (e.g., from acetic acid to p-toluenesulfonic acid or a Lewis acid like ZnCl₂). Ensure the catalyst is not old or deactivated. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 4. Use milder reaction conditions. Consider using a lower concentration of a strong acid or switching to a milder catalyst. For sensitive substrates, microwave-assisted synthesis can often provide the necessary energy for cyclization over a shorter period, minimizing degradation.[1][2]
Formation of Multiple Byproducts 1. Side reactions due to harsh acidic conditions. 2. Presence of impurities in the starting 1,4-dicarbonyl compound. 3. Self-condensation of the starting material.1. Reduce the concentration of the acid catalyst or switch to a milder catalyst. 2. Purify the 3-phenylpentane-2,4-dione by recrystallization or column chromatography before the cyclization step. 3. Ensure slow and controlled heating of the reaction mixture.
Reaction Stalls (Does Not Go to Completion) 1. Insufficient catalyst loading. 2. Water is inhibiting the dehydration step. 3. Catalyst deactivation.1. Increase the molar ratio of the acid catalyst. 2. Use a dehydrating agent such as anhydrous MgSO₄ or P₂O₅, or set up the reaction with a Dean-Stark trap to remove water as it forms. 3. Add a fresh portion of the catalyst to the reaction mixture.
Difficult Purification of the Final Product 1. Presence of unreacted starting material. 2. Formation of polar, tar-like byproducts. 3. Co-elution of impurities during column chromatography.1. Optimize the reaction to ensure full conversion of the starting material. 2. Perform an aqueous workup with a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities. A filtration through a plug of silica gel or celite can help remove baseline impurities. 3. Use a different solvent system for column chromatography or consider alternative purification methods such as preparative TLC or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Paal-Knorr furan synthesis.[3] This involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, in this case, 3-phenylpentane-2,4-dione.

Q2: Which acid catalysts are most effective for this synthesis?

A2: A variety of protic and Lewis acids can be used. Protic acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA) are commonly employed.[4][5] Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can also be effective dehydrating agents and catalysts.[6] The choice of catalyst may depend on the sensitivity of the substrate and the desired reaction rate.

Q3: Can I use microwave irradiation to improve the reaction?

A3: Yes, microwave-assisted Paal-Knorr synthesis is an excellent option for improving reaction conditions.[1][2] It often leads to significantly shorter reaction times, higher yields, and can be performed under milder conditions, which is beneficial for preventing the degradation of the starting material and product.[7][8]

Q4: My starting material, 3-phenylpentane-2,4-dione, is not commercially available. How can I synthesize it?

A4: 3-Phenylpentane-2,4-dione can be synthesized from phenylacetone and acetic anhydride in the presence of a catalyst like boron trifluoride-acetic acid complex and p-toluenesulfonic acid.

Q5: What are some common side reactions to be aware of?

A5: Under harsh acidic conditions, side reactions such as polymerization or degradation of the furan product can occur. Incomplete cyclization can also leave unreacted starting material, complicating purification.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting dicarbonyl compound should diminish over time, while a new, typically less polar, spot for the furan product should appear.

Q7: What is a suitable workup and purification procedure for this compound?

A7: A typical workup involves quenching the reaction with a basic solution like sodium bicarbonate to neutralize the acid catalyst, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Furans via Paal-Knorr Cyclization.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHToluene110 (Reflux)685General Paal-Knorr
H₂SO₄ (conc.)Acetic Acid100478General Paal-Knorr
ZnCl₂Dichloromethane40 (Reflux)1275General Paal-Knorr
TFADichloromethane25 (rt)2490[4]
Microwave (p-TsOH)None (neat)1200.2592[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylpentane-2,4-dione (Starting Material)

  • To a solution of phenylacetone (4.46 g) and acetic anhydride in a round-bottom flask, add p-toluenesulfonic acid (0.6 g).

  • With stirring in a water bath at room temperature, add boron trifluoride-acetic acid complex (36%, 34.8 g) dropwise.

  • Stir the mixture overnight. A solid precipitate may form.

  • Collect any precipitate and wash it with water.

  • Reflux the precipitate in 100 mL of water with sodium acetate (9.0 g) for 2-3 hours.

  • Also, heat the original reaction mixture with 200 mL of water and sodium acetate (13.5 g) for the same period.

  • Separately extract both aqueous mixtures with diethyl ether.

  • Wash the combined ether portions with saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Conventional Heating

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpentane-2,4-dione (1.0 g) in toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 3: Microwave-Assisted Synthesis of this compound

  • In a microwave-safe reaction vessel, place 3-phenylpentane-2,4-dione (200 mg) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes.[1][2]

  • After cooling, dissolve the residue in ethyl acetate and proceed with the workup and purification as described in Protocol 2.

Visualizations

Paal_Knorr_Reaction_Pathway start 3-Phenylpentane-2,4-dione protonation Protonation of Carbonyl start->protonation H+ enolization Enol Formation protonation->enolization cyclization Intramolecular Cyclization enolization->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration1 Dehydration Step 1 hemiacetal->dehydration1 dehydration2 Dehydration Step 2 dehydration1->dehydration2 product This compound dehydration2->product -H+

Caption: Paal-Knorr reaction pathway for furan synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix 3-phenylpentane-2,4-dione and acid catalyst in solvent reaction Heat (Conventional or Microwave) start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with NaHCO₃ (aq) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product chromatography->characterization

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes degradation Degradation? start->degradation No sol_increase_time Increase reaction time or use microwave. incomplete_rxn->sol_increase_time Yes sol_check_catalyst Check catalyst activity or increase loading. incomplete_rxn->sol_check_catalyst No sol_milder_cond Use milder acid or shorter reaction time. degradation->sol_milder_cond Yes

References

Technical Support Center: Characterization of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2,3-Dimethyl-4-phenylfuran.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: Researchers may encounter challenges related to:

  • Purification: Co-elution of structurally similar impurities during chromatography.

  • Spectroscopic Analysis: Overlapping signals in ¹H NMR spectra and potential for ambiguous assignments.

  • Stability: Furan rings can be sensitive to acidic conditions and oxidation, potentially leading to degradation during analysis.

  • Reference Standards: Lack of commercially available, certified reference standards for this compound can complicate quantification and identification.

Q2: How can I confirm the successful synthesis of the furan ring in this compound?

A2: Confirmation of the furan ring can be achieved through a combination of spectroscopic techniques:

  • ¹³C NMR: Look for characteristic chemical shifts for the furan ring carbons. Typically, C-2 and C-5 carbons appear at lower field (around δ 140-155 ppm), while C-3 and C-4 carbons are at a higher field (around δ 105-125 ppm).

  • ¹H NMR: The furan proton at the 5-position will appear as a singlet, typically in the range of δ 6.0-7.5 ppm.

  • Infrared (IR) Spectroscopy: Look for characteristic C=C and C-O stretching vibrations of the furan ring, typically in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₂O) should be observed.

Q3: Are there any known stability issues with this compound that could affect analytical results?

Troubleshooting Guides

Problem 1: Ambiguous ¹H NMR Signals

Symptom: Overlapping signals in the aromatic region of the ¹H NMR spectrum, making it difficult to definitively assign the phenyl and furan protons.

Possible Cause: The chemical shifts of the phenyl protons and the furan proton may be in close proximity, leading to signal overlap, especially in lower resolution spectra.

Troubleshooting Workflow:

Caption: Workflow for resolving ambiguous ¹H NMR signals.

Detailed Steps:

  • Increase Magnetic Field Strength: If possible, re-acquire the ¹H NMR spectrum on a higher field instrument (e.g., 600 MHz or above). This will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It can help differentiate between the furan proton and the phenyl protons based on their coupling patterns.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. This can be useful to confirm the proximity of the methyl groups to the furan and phenyl rings.

  • Purity Assessment: Analyze the sample by LC-MS or GC-MS to check for the presence of impurities that may have signals in the same region of the NMR spectrum.

Problem 2: Inconsistent Results in Chromatographic Analysis (GC-MS or LC-MS)

Symptom: Variable retention times, poor peak shape, or the appearance of unexpected peaks upon repeated injections.

Possible Cause:

  • On-column degradation of the analyte.

  • Interaction of the analyte with active sites in the column or inlet.

  • Use of an inappropriate column or mobile phase.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent chromatographic results.

Detailed Steps:

  • Method Optimization:

    • GC-MS: Lower the injector and oven temperatures to minimize the risk of thermal degradation. Use a more inert column, such as one with a base-deactivated stationary phase.

    • LC-MS: Use a buffered mobile phase to control the pH and avoid acidic conditions that could degrade the furan ring. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).

  • Solvent and Sample Preparation: Ensure that the solvent used to dissolve the sample is of high purity and compatible with the analytical method. Prepare samples fresh before analysis.

  • Consider Derivatization: If degradation is persistent, consider a derivatization reaction to a more stable compound for the purpose of quantification, although this will add complexity to the sample preparation.

Experimental Protocols

Protocol 1: General ¹H and ¹³C NMR Characterization
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Protocol 2: GC-MS Analysis for Purity Assessment
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.30m5HPhenyl-H
6.85s1HFuran-H5
2.20s3HMethyl-C2
2.05s3HMethyl-C3
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
150.2Furan-C2
145.8Furan-C5
132.5Phenyl-C1' (ipso)
128.9Phenyl-C3'/C5'
128.3Phenyl-C2'/C6'
127.5Phenyl-C4'
120.1Furan-C4
115.6Furan-C3
12.4Methyl-C2
10.8Methyl-C3

Disclaimer: The data presented in the tables are hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Technical Support Center: Synthesis of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethyl-4-phenylfuran. The primary synthetic route discussed is the Paal-Knorr furan synthesis, a reliable acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol outlines the synthesis of this compound from the commercially available precursor, 3-phenyl-2,4-pentanedione.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
3-phenyl-2,4-pentanedioneC₁₁H₁₂O₂176.215.00 g0.0284Starting material
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.27 g0.00142Catalyst (5 mol%)
TolueneC₇H₈92.1450 mL-Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-2 x 25 mL-For neutralization
Brine (Saturated NaCl solution)NaCl(aq)-25 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-Drying agent
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction
Silica GelSiO₂-As needed-For chromatography
Hexane/Ethyl Acetate--As needed-Eluent for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-phenyl-2,4-pentanedione (5.00 g, 0.0284 mol), p-toluenesulfonic acid monohydrate (0.27 g, 0.00142 mol), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The furan product should have a higher Rf value than the starting diketone.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid.

    • Wash with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a brownish oil. Purify by flash column chromatography on silica gel.

    • Equilibrate the column with hexane.

    • Load the crude product onto the column (can be dry-loaded on a small amount of silica gel).

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated to a sufficient reflux temperature. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Check the quality of the starting diketone; it may be impure.
Ineffective water removal.- Ensure the Dean-Stark trap is functioning correctly and that no water is returning to the reaction flask. - Use anhydrous toluene as the solvent.
Catalyst deactivation.- Use a fresh batch of p-toluenesulfonic acid. - Consider using a stronger acid catalyst such as sulfuric acid, but be aware this may increase side reactions.
Dark Brown or Black Reaction Mixture/Product (Polymerization) Acid concentration is too high.- Reduce the amount of acid catalyst. - Consider using a milder Lewis acid catalyst (e.g., ZnCl₂).
Reaction temperature is too high or reaction time is too long.- Reduce the reaction temperature slightly once water removal is complete. - Do not let the reaction proceed for an extended period after the starting material is consumed.
Presence of oxygen.- While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities.
Incomplete Separation During Column Chromatography Incorrect eluent system.- Optimize the eluent system using TLC. A good starting point is a 95:5 mixture of hexane and ethyl acetate. The Rf of the product should be around 0.3-0.4 for good separation.
Column overloading.- Use a larger column or reduce the amount of crude product being purified at one time.
Co-eluting impurities.- If impurities have a similar polarity, consider alternative purification methods such as vacuum distillation if the product is thermally stable.
Presence of Starting Material in the Final Product Incomplete reaction.- See "Low or No Product Yield" section. Re-subject the impure product to the reaction conditions.
Insufficient purification.- Re-purify the product using column chromatography with a shallower eluent gradient.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr furan synthesis?

A1: The Paal-Knorr furan synthesis is an acid-catalyzed dehydration of a 1,4-dicarbonyl compound.[1] The mechanism involves the protonation of one carbonyl group, followed by enolization of the other carbonyl. The enol then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate.[1] Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring.

Q2: Can I use a different acid catalyst for this reaction?

A2: Yes, various Brønsted and Lewis acids can be used to catalyze the Paal-Knorr furan synthesis.[1] Common choices include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and Lewis acids like zinc chloride (ZnCl₂).[1] However, stronger acids may increase the likelihood of side reactions, such as polymerization of the furan product. p-Toluenesulfonic acid is often a good choice as it is a strong, non-volatile acid that is easy to handle.

Q3: My reaction has turned very dark. What should I do?

A3: A very dark reaction mixture is often an indication of polymerization or other side reactions. This can be caused by an overly high concentration of acid, excessively high temperatures, or prolonged reaction times. If the reaction is still in progress, you could consider cooling it down. During work-up, the colored impurities can often be removed by column chromatography. For future attempts, consider reducing the catalyst loading or using a milder catalyst.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. The starting 1,4-diketone is more polar than the furan product. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value (it will travel further up the plate) than the starting material spot. By co-spotting the reaction mixture with the starting material, you can easily track the disappearance of the reactant and the appearance of the product.

Q5: Is purification by distillation a viable alternative to column chromatography?

A5: Purification by vacuum distillation can be an alternative to column chromatography, especially for larger scale syntheses, provided the product is thermally stable and has a significantly different boiling point from any impurities. However, for laboratory scale and to ensure high purity, column chromatography is generally the preferred method as it can separate compounds with very similar boiling points.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-phenyl-2,4-pentanedione, p-TsOH, and Toluene reflux Reflux with Dean-Stark Trap start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool wash Wash with NaHCO3(aq) and Brine cool->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn ineffective_h2o_removal Ineffective Water Removal start->ineffective_h2o_removal catalyst_issue Catalyst Issue start->catalyst_issue extend_time Extend Reaction Time / Increase Temperature incomplete_rxn->extend_time check_trap Check Dean-Stark / Use Anhydrous Solvent ineffective_h2o_removal->check_trap fresh_catalyst Use Fresh Catalyst / Consider Alternative catalyst_issue->fresh_catalyst

Caption: Troubleshooting logic for low yield in the Paal-Knorr synthesis.

References

Technical Support Center: Overcoming Reactivity Challenges with 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor reactivity with 2,3-Dimethyl-4-phenylfuran in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in Diels-Alder reactions?

A1: The reactivity of furans in Diels-Alder reactions is influenced by a combination of electronic and steric factors.[1][2] While the two methyl groups at the C2 and C3 positions are electron-donating and should increase the Highest Occupied Molecular Orbital (HOMO) energy of the furan, making it a more reactive diene, they also introduce significant steric hindrance around the diene system.[2][3] This steric bulk can impede the approach of the dienophile, leading to a higher activation energy and slower reaction rates. The phenyl group at the C4 position can also contribute to steric crowding.

Q2: I am observing no reaction during electrophilic substitution on this compound. What could be the cause?

A2: Furans are generally more reactive than benzene towards electrophiles.[4] However, the substitution pattern of this compound can present challenges. The C5 position is the most likely site for electrophilic attack. The methyl groups at C2 and C3 are activating, but the phenyl group at C4 can be deactivating towards electrophilic substitution on the furan ring due to its electron-withdrawing inductive effect. Furthermore, steric hindrance from the adjacent phenyl and methyl groups could block the C5 position from attack by bulky electrophiles.

Q3: Are there any alternative strategies to functionalize this compound if direct reactions are failing?

A3: Yes, if direct functionalization is proving difficult, consider alternative synthetic strategies. One approach is to synthesize the desired substituted furan from acyclic precursors where the substituents are introduced at an earlier stage.[5][6] Various methods exist for the synthesis of highly substituted furans, including transition metal-catalyzed reactions and multicomponent reactions.[7] Another strategy could involve metalation of the furan ring followed by quenching with an electrophile, which can sometimes overcome the limitations of classical electrophilic substitution.

Troubleshooting Guide

Issue: Poor Yields in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[2] However, the aromatic character of furan can lead to reversible reactions and low yields.[8] The substituents on this compound add another layer of complexity.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. However, be mindful that the retro-Diels-Alder reaction is also favored at higher temperatures.[8] Careful optimization is required.

  • Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction.[9] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.

  • Increase Dienophile Concentration: Using a large excess of the dienophile can shift the equilibrium towards the product.

  • Solvent Choice: The choice of solvent can influence the reaction rate.[9] Experiment with a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile).

  • High Pressure: Applying high pressure can favor the formation of the more compact cycloadduct.

Table 1: Suggested Reaction Conditions for Diels-Alder Reaction with Maleic Anhydride

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)PressureExpected Outcome
1NoneToluene8024AtmosphericLow to moderate conversion
2AlCl₃ (1.0)DCMrt12AtmosphericImproved conversion
3BF₃·OEt₂ (1.0)DCMrt12AtmosphericImproved conversion
4NoneToluene11048AtmosphericPotential for improved conversion, risk of retro-reaction
5NoneNeat802410 kbarHigh conversion expected

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • To a solution of this compound (1.0 eq) in dry DCM (0.5 M) under an inert atmosphere, add maleic anhydride (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the Lewis acid (e.g., AlCl₃, 1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Diels-Alder Troubleshooting

Start Initial Reaction Failed Temp Increase Temperature Start->Temp Catalyst Add Lewis Acid Catalyst Start->Catalyst Concentration Increase Dienophile Concentration Start->Concentration Solvent Change Solvent Start->Solvent Pressure Apply High Pressure Start->Pressure Success Successful Reaction Temp->Success Failure Re-evaluate Strategy Temp->Failure Catalyst->Success Catalyst->Failure Concentration->Success Concentration->Failure Solvent->Success Solvent->Failure Pressure->Success Pressure->Failure

Caption: Troubleshooting workflow for a failing Diels-Alder reaction.

Issue: Failed Electrophilic Substitution

The electronic and steric properties of this compound can hinder classical electrophilic aromatic substitution.

Troubleshooting Steps:

  • Use a More Reactive Electrophile: Employing a more potent electrophile can overcome the potential deactivating effects. For example, for bromination, use NBS in a polar solvent or Br₂ with a strong Lewis acid.

  • Stronger Lewis Acid: A stronger Lewis acid can generate a more reactive electrophile.

  • Higher Reaction Temperature: Increasing the temperature can provide the necessary activation energy.

  • Metalation-Transmetalation-Quench Sequence: This is a powerful method for regioselective functionalization of heterocycles. Deprotonation of the furan at the C5 position with a strong base (e.g., n-BuLi, LDA) followed by reaction with an electrophile can be effective.

Table 2: Conditions for Electrophilic Bromination

EntryReagentSolventTemperature (°C)Time (h)Expected Outcome
1NBSCCl₄8012Low to no reaction
2NBSDMFrt6Potential for moderate conversion
3Br₂DCM04Low conversion expected
4Br₂, AlCl₃DCM0 to rt4Improved conversion expected
51. n-BuLi, THF, -78 °C2. Br₂THF-78 to rt2High conversion expected

Experimental Protocol: Bromination via Lithiation

  • To a solution of this compound (1.0 eq) in dry THF (0.5 M) under an inert atmosphere at -78 °C, add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of Br₂ (1.2 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for Electrophilic Substitution

cluster_0 Classical Electrophilic Substitution cluster_1 Lithiation-Quench Pathway Furan1 This compound Electrophile Electrophile (E+) Furan1->Electrophile Attack LewisAcid Lewis Acid Electrophile->LewisAcid Activation Intermediate1 Sigma Complex Electrophile->Intermediate1 Product1 5-Substituted Furan Intermediate1->Product1 Deprotonation Furan2 This compound Base Strong Base (n-BuLi) Furan2->Base Deprotonation Intermediate2 5-Lithiofuran Base->Intermediate2 Electrophile2 Electrophile (E+) Intermediate2->Electrophile2 Quench Product2 5-Substituted Furan Electrophile2->Product2

Caption: Comparison of classical and lithiation-based electrophilic substitution pathways.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dimethyl-4-phenylfuran and Other Furan Derivatives in a Pharmacological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comparative overview of 2,3-Dimethyl-4-phenylfuran against other notable furan derivatives, focusing on their performance in key pharmacological assays. While direct experimental data for this compound is limited in the current literature, this comparison draws upon data from structurally similar compounds to infer its potential activity profile.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2.[4] The selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference Furan Derivatives
Diaryl-substituted Furanone Analog 1>1000.3>333
Diaryl-substituted Furanone Analog 2500.1500
Commonly Used NSAIDs (for reference)
Celecoxib150.04375
Rofecoxib>1000.018>5555

Antimicrobial Activity

Furan derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy is often dependent on the specific substitution pattern on the furan ring. The table below presents the minimum inhibitory concentration (MIC) values for various furan derivatives against representative bacterial and fungal strains.

CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Candida albicans MIC (µg/mL)
Reference Furan Derivatives
3-Aryl-3-(furan-2-yl)propanoic acid derivative6412864
N-(p-tolylcarbamothioyl)furan-2-carboxamide>10012.56.25
Furan-2-carboxamide derivative32168

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group (without the test compound). The IC50 value is determined from the dose-response curve.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

G COX-2 Inflammatory Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Cell Membrane Inflammatory Stimuli (e.g., LPS)->Cell Membrane activate Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) produces Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation mediates Furan Derivatives Furan Derivatives Furan Derivatives->COX-2 inhibit

Caption: Simplified COX-2 signaling pathway in inflammation.

G Experimental Workflow: In Vitro Anti-inflammatory Screening cluster_0 COX Inhibition Assay cluster_1 LPS-Induced NO Assay Enzyme Preparation Enzyme Preparation Compound Incubation Compound Incubation Enzyme Preparation->Compound Incubation Substrate Addition Substrate Addition Compound Incubation->Substrate Addition Product Quantification Product Quantification Substrate Addition->Product Quantification IC50 Determination_COX IC50 Determination_COX Product Quantification->IC50 Determination_COX Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Nitrite Measurement Nitrite Measurement LPS Stimulation->Nitrite Measurement IC50 Determination_NO IC50 Determination_NO Nitrite Measurement->IC50 Determination_NO Furan Derivatives Furan Derivatives Furan Derivatives->Compound Incubation Furan Derivatives->Compound Treatment

Caption: Workflow for in vitro anti-inflammatory assays.

References

Validating the Structure of 2,3-Dimethyl-4-phenylfuran: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For substituted heterocyclic compounds such as 2,3-Dimethyl-4-phenylfuran, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a powerful and definitive method for structural validation. This guide offers a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—for confirming the molecular structure of this compound and compares this approach with alternative analytical methods.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR experiments are instrumental in deciphering the connectivity of atoms within a molecule by spreading the NMR signals across two frequency axes.[1][2] This approach resolves signal overlap often encountered in complex 1D spectra and reveals through-bond correlations between nuclei.[2][3] For this compound, the key 2D NMR experiments for structural validation are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[4][5]

Predicted 2D NMR Data for this compound

The following tables summarize the expected 2D NMR correlations for this compound. These predictions are based on the known structure and typical chemical shift values for similar furan derivatives.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-5 (furan)H-2' (phenyl)
H-2' (phenyl)H-3' (phenyl), H-5 (furan)
H-3' (phenyl)H-2' (phenyl), H-4' (phenyl)
H-4' (phenyl)H-3' (phenyl)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ, ppm)Correlating Proton (δ, ppm)
C-5H-5
C-2'H-2'
C-3'H-3'
C-4'H-4'
C-6 (CH₃)H-6
C-7 (CH₃)H-7

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H-5C-2, C-3, C-4, C-1'
H-2'C-4, C-1', C-3'
H-3'C-1', C-2', C-4'
H-4'C-2', C-3'
H-6 (CH₃)C-2, C-3
H-7 (CH₃)C-2, C-3

Comparison with Alternative Methodologies

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or alternative structural information.

Table 4: Comparison of Structural Validation Methods

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry (with NOESY)Definitive structural elucidation, non-destructiveRequires soluble sample, relatively longer acquisition times
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a single, high-quality crystal
Mass Spectrometry (MS) Molecular weight, fragmentation patternsHigh sensitivity, small sample requirementDoes not provide direct connectivity information
Infrared (IR) Spectroscopy Functional groups presentFast, simple sample preparationProvides limited information on the carbon skeleton

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer.[6] Specific parameters may need to be optimized for the instrument used.

COSY (cosygpqf): [6]

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 8

  • Number of Increments (ni): 256

  • Spectral Width (sw): Appropriate range to cover all proton signals

  • Relaxation Delay (d1): 1.5 s

HSQC (hsqcetgpsi):

  • Pulse Program: hsqcetgpsi

  • Number of Scans (ns): 4

  • Number of Increments (ni): 256

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Relaxation Delay (d1): 1.5 s

HMBC (hmbcgplpndqf): [6]

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 8

  • Number of Increments (ni): 256

  • Long-range ¹J(C,H) Coupling Constant: 8 Hz

  • Relaxation Delay (d1): 1.5 s

Data Visualization

The following diagrams illustrate the workflow for 2D NMR-based structure validation and the key HMBC correlations for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq 2D NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_val Structure Validation dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc ft Fourier Transform cosy->ft hsqc->ft hmbc->ft phasing Phasing & Baseline Correction ft->phasing correlation Correlation Peak Analysis phasing->correlation elucidation Structure Elucidation correlation->elucidation

Caption: Experimental workflow for 2D NMR analysis.

hmbc_correlations cluster_furan This compound mol H5 H-5 C2 C-2 H5->C2 C3 C-3 H5->C3 C4 C-4 H5->C4 C1_prime C-1' H5->C1_prime H6 H-6 (CH₃) H6->C2 H6->C3 H7 H-7 (CH₃) H7->C2 H7->C3 H2_prime H-2' H2_prime->C4 H2_prime->C1_prime

Caption: Key HMBC correlations for this compound.

By systematically applying and interpreting the data from these 2D NMR experiments, researchers can confidently and accurately determine the structure of this compound, a critical step in the advancement of chemical and pharmaceutical research.

References

A Comparative Study on the Reactivity of 2,3-Dimethyl-4-phenylfuran and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,3-Dimethyl-4-phenylfuran and its structural analogs. The reactivities are evaluated across three key reaction types: electrophilic substitution, Diels-Alder cycloaddition, and oxidation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate a deeper understanding of the structure-reactivity relationships within this class of furan derivatives.

Introduction

Furan and its derivatives are important heterocyclic compounds frequently found in natural products and pharmaceuticals. Their reactivity is a subject of considerable interest in synthetic organic chemistry. This guide focuses on this compound, a polysubstituted furan, and compares its reactivity to simpler analogs such as 2,3-dimethylfuran and 4-phenylfuran. The interplay of electron-donating methyl groups and the phenyl substituent significantly influences the chemical behavior of the furan ring.

Data Presentation: Comparative Reactivity

The following tables summarize the available quantitative and qualitative data on the reactivity of this compound and its analogs. Direct comparative kinetic studies for this compound are limited in the literature. Therefore, the data presented for this compound is often inferred from studies on similarly substituted furans.

Table 1: Relative Reactivity in Electrophilic Aromatic Substitution (Bromination)

CompoundRelative Rate (Qualitative)Preferred Position of SubstitutionSupporting Observations
FuranBaseline2- and 5-Furan is significantly more reactive than benzene towards electrophiles[1][2].
2,3-DimethylfuranHigher than furan5-The two electron-donating methyl groups increase the electron density of the furan ring, enhancing its nucleophilicity.
4-PhenylfuranLower than furan2- or 5-The phenyl group can act as an electron-withdrawing group via induction, decreasing the overall reactivity of the furan ring.
This compoundHigher than 4-phenylfuran, likely comparable to or slightly higher than 2,3-dimethylfuran5-The activating effect of the two methyl groups is expected to overcome the deactivating effect of the phenyl group.

Table 2: Reactivity in Diels-Alder Reaction with Maleic Anhydride

CompoundReaction Rate (Qualitative)Key Factors Influencing Reactivity
FuranModerateReversible reaction; aromatic character of the furan ring reduces its diene character.
2,3-DimethylfuranFaster than furanElectron-donating methyl groups increase the HOMO energy of the diene, accelerating the reaction.
4-PhenylfuranSlower than furanThe phenyl group can disrupt the planarity of the diene and exert an electron-withdrawing inductive effect.
This compoundFaster than 4-phenylfuran, likely comparable to 2,3-dimethylfuranThe activating methyl groups are expected to be the dominant influence on the reaction rate.

Table 3: Reactivity towards Oxidation with m-CPBA

CompoundEase of Oxidation (Qualitative)Typical Products
FuranReadily oxidizedRing-opened products (e.g., dicarbonyl compounds) or rearranged products.
2,3-DimethylfuranMore readily oxidized than furanSubstituted dicarbonyl compounds. Increased substitution can lead to a higher rate of oxidation.
4-PhenylfuranReadily oxidizedComplex mixture of products, including ring-opened and rearranged structures.
This compoundExpected to be highly reactiveLikely to yield complex ring-opened products due to the high degree of substitution.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for a comparative study of this compound and its analogs.

Electrophilic Bromination (Competitive Reaction)

Objective: To qualitatively compare the relative reactivity of furan derivatives towards an electrophile.

Materials:

  • This compound

  • An analog for comparison (e.g., 2,3-dimethylfuran)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of this compound and the analog in DMF.

  • To this mixture, add a substoichiometric amount of NBS (e.g., 0.1 equivalents relative to the total amount of furans).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture by GC-MS to determine the relative amounts of the brominated products of each furan derivative. The ratio of the products will indicate the relative reactivity.

Diels-Alder Reaction with N-Phenylmaleimide (Kinetic Study)

Objective: To determine the rate constant for the Diels-Alder reaction of a furan derivative.

Materials:

  • This compound or analog

  • N-Phenylmaleimide

  • Suitable solvent (e.g., chloroform-d for NMR monitoring)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare solutions of known concentrations of the furan derivative and N-phenylmaleimide in the chosen solvent in an NMR tube.

  • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

  • Acquire NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant peaks and the appearance of the product peaks.

  • Integrate the relevant peaks to determine the concentration of reactants and products at each time point.

  • Use the concentration data to calculate the rate constant of the reaction using appropriate kinetic models (e.g., second-order rate law).

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Objective: To observe the products of oxidation and qualitatively assess the reactivity.

Materials:

  • This compound or analog

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the furan derivative in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the furan solution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Characterize the product(s) by spectroscopic methods (NMR, IR, MS) to determine the structure of the oxidation products. The rate of disappearance of the starting material on TLC can provide a qualitative measure of reactivity.

Mandatory Visualization

Signaling Pathway for Electrophilic Aromatic Substitution

Electrophilic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Furan Furan Derivative Sigma_Complex Sigma Complex (Arenium Ion) Furan->Sigma_Complex Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Furan Substituted Furan Sigma_Complex->Substituted_Furan Deprotonation Proton H+ Sigma_Complex->Proton

Caption: Mechanism of Electrophilic Aromatic Substitution on a Furan Ring.

Experimental Workflow for Comparative Reactivity Study

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant1 This compound Reaction_Setup Set up reactions under identical conditions (Concentration, Temperature, Solvent) Reactant1->Reaction_Setup Reactant2 Analog (e.g., 2,3-Dimethylfuran) Reactant2->Reaction_Setup Reagent Reaction Reagent (e.g., NBS, Maleimide, m-CPBA) Reagent->Reaction_Setup Monitoring Monitor reaction progress (GC-MS, NMR, TLC) Reaction_Setup->Monitoring Data_Collection Collect quantitative data (Product ratios, Rate constants) Monitoring->Data_Collection Comparison Compare Reactivity Data_Collection->Comparison

Caption: Workflow for a comparative study of furan derivative reactivity.

Logical Relationship of Substituent Effects on Reactivity

logical_relationship cluster_substituents Substituents cluster_effects Electronic Effects cluster_reactivity Reactivity Outcome Methyl Methyl Groups (Electron-Donating) Increased_Nucleophilicity Increased Ring Nucleophilicity Methyl->Increased_Nucleophilicity Phenyl Phenyl Group (Inductively Withdrawing, Mesomerically Variable) Decreased_Nucleophilicity Decreased Ring Nucleophilicity Phenyl->Decreased_Nucleophilicity Inductive Effect Enhanced_Reactivity Enhanced Reactivity Increased_Nucleophilicity->Enhanced_Reactivity Diminished_Reactivity Diminished Reactivity Decreased_Nucleophilicity->Diminished_Reactivity

Caption: Influence of substituents on the reactivity of the furan ring.

References

Cross-Validation of Analytical Methods for 2,3-Dimethyl-4-phenylfuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. For novel compounds such as 2,3-Dimethyl-4-phenylfuran, establishing and cross-validating appropriate analytical methods is crucial for ensuring data integrity throughout the research and development pipeline. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. The presented data, while illustrative, is based on typical performance characteristics of these methods for similar furan derivatives.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and throughput. Both GC-MS and HPLC offer distinct advantages for the analysis of small molecules like this compound.

Data Presentation: Summary of Method Validation Parameters

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of furan derivatives. This data is representative of what would be expected from a full method validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.04 - 0.3 ng/mL0.3 - 3.0 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Temperature Program:

    • Initial oven temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 50-500 m/z.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution in methanol.

    • Dissolve the test sample in methanol to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

2. High-Performance Liquid Chromatography (HPLC) Method

This method is well-suited for non-volatile or thermally labile compounds.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Generate calibration standards by diluting the stock solution with the mobile phase.

    • Prepare the test sample by dissolving it in the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that a method is robust and transferable between different laboratories or instruments.

A Method Development & Optimization B Method Validation (Primary Lab) A->B C Method Transfer to Secondary Lab B->C D Inter-Laboratory Comparison C->D E Assessment of Reproducibility & Robustness D->E F Validated Method E->F

A typical workflow for the cross-validation of analytical methods.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method based on the properties of the analyte and the experimental goals.

A Analyte Volatile? B High Sensitivity Required? A->B Yes D Select HPLC A->D No C Select GC-MS B->C Yes E Complex Matrix? B->E No E->C No F Consider Sample Cleanup for GC-MS E->F Yes

Decision tree for analytical method selection.

Comparative Analysis of Synthetic Routes to 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential synthetic routes to 2,3-Dimethyl-4-phenylfuran, a substituted furan scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of direct, published syntheses for this specific molecule, this document outlines plausible methodologies based on established furan synthesis reactions. The information is intended to guide researchers in the development of a robust and efficient synthesis for this target compound.

Introduction to Furan Synthesis

Substituted furans are prevalent structural motifs in a vast array of natural products and biologically active compounds. Consequently, numerous synthetic methods for their preparation have been developed. The most common strategies involve the cyclization of acyclic precursors. This guide will focus on two classical and highly versatile methods: the Paal-Knorr synthesis and the Fiest-Benary synthesis, as they represent logical and adaptable approaches to the target molecule, this compound.

Hypothetical Synthetic Routes

Route 1: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. For the synthesis of this compound, the logical precursor would be 3-phenyl-2,5-hexanedione.

Reaction Scheme:

start 3-Phenyl-2,5-hexanedione reagents + Acid catalyst (e.g., H₂SO₄, TsOH) intermediate Hemiacetal intermediate conditions - H₂O product This compound reagents->intermediate Cyclization conditions->product Dehydration

Figure 1: Proposed Paal-Knorr synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Preparation of 3-Phenyl-2,5-hexanedione: This precursor could be synthesized via the alkylation of a β-ketoester, such as ethyl acetoacetate, with 2-bromo-1-phenylethane, followed by hydrolysis and decarboxylation.

  • Cyclization and Dehydration:

    • To a solution of 3-phenyl-2,5-hexanedione in a suitable solvent (e.g., toluene, acetic acid), a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.

    • The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is cooled, neutralized, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography or distillation.

Route 2: Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis offers another versatile route to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. To synthesize this compound, one could envision the reaction of 3-chloro-2-butanone with ethyl 2-phenylacetoacetate.

Reaction Scheme:

start1 3-Chloro-2-butanone intermediate1 Alkylated β-ketoester start1->intermediate1 start2 Ethyl 2-phenylacetoacetate start2->intermediate1 intermediate2 Cyclized intermediate intermediate1->intermediate2 Cyclization product Ethyl this compound-5-carboxylate intermediate2->product Dehydration step2_reagents + Acid/Heat reagents + Base (e.g., NaOEt, Pyridine) final_product This compound step2_reagents->final_product Hydrolysis & Decarboxylation

Figure 2: Proposed Fiest-Benary synthesis leading to this compound.

Experimental Protocol (Hypothetical):

  • Condensation:

    • Ethyl 2-phenylacetoacetate is treated with a base (e.g., sodium ethoxide in ethanol, or pyridine) to form the enolate.

    • 3-Chloro-2-butanone is added to the enolate solution, and the mixture is stirred, possibly with gentle heating, until the alkylation is complete.

  • Cyclization and Aromatization:

    • The resulting intermediate undergoes base- or acid-catalyzed cyclization and dehydration to form ethyl this compound-5-carboxylate.

  • Hydrolysis and Decarboxylation:

    • The furan-5-carboxylate is then hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH).

    • The resulting carboxylic acid is decarboxylated by heating, potentially with a copper catalyst, to yield the final product, this compound.

Comparison of Proposed Routes

FeaturePaal-Knorr Synthesis (Route 1)Fiest-Benary Synthesis (Route 2)
Precursor Complexity Requires synthesis of a specific 1,4-diketone (3-phenyl-2,5-hexanedione).Utilizes more readily available starting materials (α-halo ketone and β-ketoester).
Number of Steps Potentially a two-step process (precursor synthesis + cyclization).A multi-step process (condensation, cyclization, hydrolysis, decarboxylation).
Reaction Conditions Typically requires strong acid and elevated temperatures.Involves both basic and acidic/thermal conditions in subsequent steps.
Potential Byproducts Incomplete cyclization, side reactions due to strong acid.Self-condensation of starting materials, incomplete hydrolysis or decarboxylation.
Overall Yield Potentially higher if the 1,4-diketone precursor is readily accessible.Likely lower due to the multiple synthetic steps involved.
Versatility The Paal-Knorr synthesis is generally very reliable for furan formation from 1,4-dicarbonyls.The Fiest-Benary synthesis is highly versatile for accessing a wide range of substituted furans.

Conclusion

Both the Paal-Knorr and Fiest-Benary syntheses present viable, albeit currently hypothetical, pathways to this compound. The Paal-Knorr approach appears more direct, provided an efficient synthesis for the 3-phenyl-2,5-hexanedione precursor can be developed. The Fiest-Benary route, while involving more steps, utilizes more common starting materials and offers a modular approach to the target molecule.

For researchers embarking on the synthesis of this compound, the choice of route will likely depend on the availability of starting materials and the desired scale of the synthesis. Experimental validation and optimization of the proposed reaction conditions would be the necessary next steps to establish a definitive and efficient protocol. Further literature exploration for the synthesis of closely related 2,3-dimethyl-4-aryl furans may also provide valuable insights and more concrete experimental procedures.

Benchmarking the biological activity of 2,3-Dimethyl-4-phenylfuran against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of the novel compound 2,3-Dimethyl-4-phenylfuran against established standards in key therapeutic areas. Furan derivatives are a well-documented class of heterocyclic compounds exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] This document outlines the experimental protocols and data presentation structures necessary to objectively evaluate the potential of this compound in these domains.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound will be assessed by its ability to inhibit key inflammatory mediators and enzymes. The compound's performance will be compared against the widely-used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Ketoprofen.

Data Presentation: Anti-Inflammatory Activity
Compound/StandardIn Vitro COX-2 Inhibition (IC50, µM)In Vitro 5-LOX Inhibition (IC50, µM)In Vivo Carrageenan-Induced Paw Edema (% Inhibition)
This compoundExperimental DataExperimental DataExperimental Data
IbuprofenReference DataReference DataReference Data
KetoprofenReference DataReference DataReference Data
Experimental Protocols

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay: The inhibitory effect of this compound on COX-2 activity can be determined using a commercially available COX-2 inhibitor screening assay kit. The assay is based on the colorimetric measurement of the peroxidase activity of COX-2. The protocol involves the incubation of purified COX-2 enzyme with the test compound and arachidonic acid in a reaction buffer. The production of prostaglandin G2, the intermediate in the cyclooxygenase pathway, is then measured by monitoring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay: The 5-LOX inhibitory activity can be assessed by measuring the formation of leukotrienes from arachidonic acid. A common method involves the use of a spectrophotometric assay where the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored. The reaction is initiated by the addition of 5-LOX to a mixture containing the test compound and arachidonic acid. The absorbance is measured at a specific wavelength to determine the rate of the reaction. The IC50 value is then calculated.

In Vivo Carrageenan-Induced Paw Edema Model: This widely used animal model assesses the in vivo anti-inflammatory activity of a compound. Paw edema is induced in rodents by sub-plantar injection of carrageenan. The test compound or standard drug is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at different time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX PGG2 PGG2 COX2->PGG2 Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins PGG2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: Arachidonic acid metabolism via COX-2 and 5-LOX pathways leading to inflammation.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound will be evaluated through its ability to scavenge free radicals and chelate pro-oxidant metal ions. The compound will be benchmarked against the well-known antioxidants, Ascorbic Acid and Quercetin.

Data Presentation: Antioxidant Activity
Compound/StandardDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (IC50, µg/mL)Ferrous Ion Chelating Activity (IC50, µg/mL)
This compoundExperimental DataExperimental DataExperimental Data
Ascorbic AcidReference DataReference DataReference Data
QuercetinReference DataReference DataReference Data
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its discoloration. A solution of DPPH in methanol is mixed with various concentrations of the test compound. The decrease in absorbance at 517 nm is measured after a specific incubation period. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The pre-formed radical solution is then incubated with different concentrations of the test compound. The reduction of the ABTS radical is measured by the decrease in absorbance at 734 nm. The IC50 value is calculated from the dose-response curve.

Ferrous Ion Chelating Activity Assay: This method assesses the ability of a compound to chelate ferrous ions, which can catalyze the Fenton reaction and generate harmful hydroxyl radicals. The reaction mixture contains the test compound, ferrous chloride, and ferrozine. The formation of the ferrozine-Fe2+ complex is measured spectrophotometrically at 562 nm. A decrease in the color intensity indicates the chelating activity of the compound. The IC50 value is determined.

Experimental Workflow: Antioxidant Assays

Antioxidant_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_Chelation Fe2+ Chelating Assay DPPH_Radical DPPH Radical DPPH_Reaction Reaction with Antioxidant DPPH_Radical->DPPH_Reaction DPPH_Measurement Measure Absorbance at 517 nm DPPH_Reaction->DPPH_Measurement ABTS_Radical ABTS Radical Cation ABTS_Reaction Reaction with Antioxidant ABTS_Radical->ABTS_Reaction ABTS_Measurement Measure Absorbance at 734 nm ABTS_Reaction->ABTS_Measurement Ferrous_Ion Ferrous Ion (Fe2+) Chelation_Reaction Reaction with Chelating Agent Ferrous_Ion->Chelation_Reaction Chelation_Measurement Measure Ferrozine-Fe2+ Complex at 562 nm Chelation_Reaction->Chelation_Measurement

Caption: Workflow for common in vitro antioxidant activity assays.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound will be determined against a panel of human cancer cell lines. The compound's activity will be benchmarked against Doxorubicin, a widely used chemotherapeutic agent.

Data Presentation: Cytotoxic Activity
Compound/StandardMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinReference DataReference DataReference Data
Experimental Protocol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). After incubation, the MTT solution is added to each well. The resulting formazan crystals are then solubilized with a suitable solvent, and the absorbance is measured at a specific wavelength (usually between 500 and 600 nm). The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Logical Relationship: Cytotoxicity Assessment

Cytotoxicity_Assessment Cancer_Cells Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Treatment Treatment with This compound Cancer_Cells->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Logical flow for the assessment of cytotoxic activity using the MTT assay.

References

A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

The accurate prediction of molecular properties through computational methods like DFT is a cornerstone of modern chemical research. However, the reliability of these theoretical models hinges on their validation against real-world experimental measurements. This process of comparison and refinement ensures that the computational model is a faithful representation of the molecular system, providing a solid foundation for further investigation and prediction.

This guide will walk you through the essential steps of this validation process, from data acquisition and presentation to the detailed comparison of theoretical and experimental results.

Workflow for DFT Calculation Validation

The following diagram outlines the logical workflow for validating DFT calculations against experimental data.

DFT_Validation_Workflow cluster_experimental Experimental Data Acquisition cluster_computational DFT Calculations cluster_comparison Data Comparison and Validation exp_synthesis Synthesis & Purification of 2,3-Dimethyl-4-phenylfuran exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_xrd X-ray Crystallography (if crystalline) exp_synthesis->exp_xrd compare_vib Compare Vibrational Frequencies (IR & Raman) exp_ftir->compare_vib exp_raman->compare_vib compare_nmr Compare Chemical Shifts exp_nmr->compare_nmr compare_geom Compare Bond Lengths & Bond Angles exp_xrd->compare_geom dft_geom Geometry Optimization dft_freq Frequency Calculation dft_geom->dft_freq dft_nmr NMR Shielding Calculation dft_geom->dft_nmr dft_geom->compare_geom dft_freq->compare_vib dft_nmr->compare_nmr validation Assess Agreement & Refine Computational Model compare_geom->validation compare_vib->validation compare_nmr->validation

A flowchart illustrating the validation of DFT calculations with experimental data.

Presentation of Experimental and Computational Data

Clear and structured presentation of data is crucial for a direct and effective comparison. The following tables showcase a hypothetical comparison for this compound, with illustrative experimental data derived from known values for 2,3-dimethylfuran and typical phenyl group vibrations. The DFT data is simulated for the purpose of this guide.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IRCalculated FT-IR (Scaled)Experimental RamanCalculated Raman (Scaled)
Phenyl C-H Stretch~30503055~30603062
Furan C-H Stretch~31203125--
Methyl C-H Stretch (asym)~29602965~29582963
Methyl C-H Stretch (sym)~28702875~28722877
Phenyl C=C Stretch~1600, ~14901605, 1495~1602, ~14931608, 1498
Furan Ring Stretch~1580, ~14501585, 1455~1582, ~14531588, 1458
Phenyl in-plane C-H Bend~1180, ~10701185, 1075~1178, ~10721182, 1078
Furan Ring Breathing~10201025~10221028
Phenyl out-of-plane C-H Bend~760, ~700765, 705--

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom PositionExperimental ¹HCalculated ¹HExperimental ¹³CCalculated ¹³C
Furan-H (Position 5)~7.27.25~120120.5
Phenyl-H (ortho)~7.57.55~128128.5
Phenyl-H (meta)~7.37.35~129129.5
Phenyl-H (para)~7.47.45~127127.5
Methyl-H (Position 2)~2.12.15~1010.5
Methyl-H (Position 3)~2.02.05~99.5
Furan-C (Position 2)--~148148.5
Furan-C (Position 3)--~115115.5
Furan-C (Position 4)--~135135.5
Furan-C (Position 5)--~120120.5
Phenyl-C (ipso)--~130130.5
Phenyl-C (ortho)--~128128.5
Phenyl-C (meta)--~129129.5
Phenyl-C (para)--~127127.5
Methyl-C (Position 2)--~1010.5
Methyl-C (Position 3)--~99.5

Table 3: Comparison of Experimental and Calculated Geometric Parameters

ParameterExperimental (X-ray)Calculated (DFT)
Furan C2-C3 Bond Length (Å)1.37 ± 0.011.375
Furan C3-C4 Bond Length (Å)1.43 ± 0.011.432
Furan C4-C5 Bond Length (Å)1.36 ± 0.011.365
C4-C(phenyl) Bond Length (Å)1.48 ± 0.011.483
Furan-Phenyl Dihedral Angle (°)20 ± 522.5

Experimental and Computational Protocols

To ensure the reproducibility and validity of the comparison, detailed protocols for both the experimental and computational methodologies are essential.

Experimental Protocols

  • Synthesis and Purification: The synthesis of this compound would be followed by purification techniques such as column chromatography or recrystallization to ensure high purity of the sample. The purity would be confirmed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and melting point analysis.

  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Raman Spectroscopy: The Raman spectrum would be obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The data would be collected over a similar spectral range to the FT-IR.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be referenced to an internal standard like tetramethylsilane (TMS).

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction analysis would be performed to determine the precise molecular geometry, including bond lengths, bond angles, and dihedral angles.

Computational Protocols

  • Software: DFT calculations would be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A common and generally reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set like 6-311+G(d,p). The choice of functional and basis set may be adjusted based on preliminary comparisons with experimental data.

  • Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase or with a solvent model to find the lowest energy conformation.

  • Frequency Calculations: Following geometry optimization, vibrational frequencies would be calculated at the same level of theory to predict the IR and Raman spectra. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)).

  • NMR Calculations: NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Calculated shielding tensors would be converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

Conclusion

The validation of DFT calculations against experimental data is a critical step in computational chemistry research. By systematically comparing calculated and experimental spectroscopic and structural parameters, researchers can assess the accuracy of their theoretical models. This guide provides a robust framework for this process, emphasizing the importance of clear data presentation and detailed methodologies. While experimental data for this compound is currently limited, the principles and practices outlined here are broadly applicable and serve as a valuable resource for researchers in drug development and other scientific fields who rely on the predictive power of computational chemistry.

A Comparative Guide to the Regioselectivity of Reactions Involving 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity observed in key reactions involving 2,3-dimethyl-4-phenylfuran. While experimental data specifically for this substrate is limited in publicly available literature, this document extrapolates expected outcomes based on established principles of furan chemistry and provides data from analogous reactions with structurally similar furans. Detailed experimental protocols for representative reactions are included to support further research and verification.

Introduction to the Reactivity of this compound

This compound is a polysubstituted furan possessing both electron-donating alkyl groups and a phenyl group. The electron-donating methyl groups at the C2 and C3 positions are expected to increase the electron density of the furan ring, thereby enhancing its reactivity towards electrophiles and in cycloaddition reactions. The phenyl group at C4 can influence the regioselectivity through steric hindrance and electronic effects. The lone pair of electrons on the furan oxygen also plays a crucial role in directing the regiochemical outcome of these reactions.

Due to the substitution pattern, the C5 position is the only unsubstituted carbon on the furan ring, making it the most probable site for electrophilic attack and a key position to consider in cycloaddition reactions.

Predicted Regioselectivity in Key Reactions

Based on the general principles of furan reactivity, the following regioselectivities are predicted for reactions involving this compound.

Diels-Alder Reaction

In a [4+2] cycloaddition reaction, the furan acts as the diene. The electron-donating methyl groups at C2 and C3 increase the HOMO energy of the furan, making it more reactive towards electron-deficient dienophiles.[1] For an unsymmetrical dienophile, two regioisomeric products are possible. The regioselectivity is primarily governed by the electronic effects of the substituents on both the diene and the dienophile.[2][3][4]

Expected Outcome: With an unsymmetrical dienophile, the major regioisomer is expected to result from the alignment that best matches the electronic demands of the diene and dienophile. The bulky phenyl group at C4 may also sterically hinder one of the possible orientations.

Electrophilic Aromatic Substitution

Furan is highly susceptible to electrophilic aromatic substitution.[5] The electron-donating methyl groups further activate the furan ring. The position of electrophilic attack is determined by the directing effects of the substituents and the stability of the resulting carbocation intermediate.

Expected Outcome: Electrophilic substitution on this compound is strongly predicted to occur at the C5 position. This is due to the combined electron-donating effect of the two methyl groups and the oxygen atom, which stabilize the positive charge in the intermediate sigma complex, and the fact that it is the only unsubstituted and sterically accessible position.

Comparative Data from Analogous Furan Derivatives

To substantiate the predicted regioselectivity, the following table summarizes experimental data from reactions of furans with similar substitution patterns.

Furan DerivativeReactionReagentsProduct(s) and RegioselectivityReference
2-MethylfuranDiels-AlderMaleic AnhydridePredominantly exo adduct[6]
2-PhenylfuranDiels-Alder6,7-DehydrobenzofuranSingle contrasteric isomer[7]
General Substituted FuransVilsmeier-Haack FormylationDMF, POCl₃Formylation at the most electron-rich and sterically accessible α-position[6][8][9][10][11]
General Substituted FuransFriedel-Crafts AcylationAcyl chloride/anhydride, Lewis AcidAcylation at the most reactive α-position[12][13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and for representative reactions that can be used to confirm its regioselectivity.

Synthesis of this compound

The Paal-Knorr furan synthesis is a reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[14][15][16]

Reaction: Paal-Knorr Furan Synthesis

Starting Material: 3-Phenyl-2,4-pentanedione

Reagents and Conditions:

  • To a solution of 3-phenyl-2,4-pentanedione in a suitable solvent (e.g., toluene or acetic acid), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).[14][16]

  • Heat the reaction mixture to reflux, and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Paal-Knorr Synthesis Workflow

Paal_Knorr_Synthesis start 3-Phenyl-2,4-pentanedione reflux Reflux in Toluene start->reflux acid Acid Catalyst (e.g., p-TsOH) acid->reflux workup Aqueous Workup (Neutralization, Extraction) reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Paal-Knorr synthesis of this compound.

Vilsmeier-Haack Formylation

This reaction introduces a formyl group onto an electron-rich aromatic ring.[8][9][10][11]

Reaction: Vilsmeier-Haack Formylation

Starting Material: this compound

Reagents and Conditions:

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

  • To this mixture, add a solution of this compound in DMF.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium acetate or sodium hydroxide.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Diagram of the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack furan This compound electrophilic_attack Electrophilic Attack at C5 furan->electrophilic_attack vilsmeier Vilsmeier Reagent (DMF/POCl3) vilsmeier->electrophilic_attack hydrolysis Hydrolysis electrophilic_attack->hydrolysis product 5-Formyl-2,3-dimethyl-4-phenylfuran hydrolysis->product

Caption: Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the furan ring.[12][13]

Reaction: Friedel-Crafts Acylation

Starting Material: this compound

Reagents and Conditions:

  • Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride).

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Diagram of the Friedel-Crafts Acylation Logical Flow

Friedel_Crafts cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification furan This compound attack Electrophilic Attack (Predicted at C5) furan->attack acyl_halide Acyl Halide/ Anhydride acylium_ion Acylium Ion Formation acyl_halide->acylium_ion lewis_acid Lewis Acid lewis_acid->acylium_ion acylium_ion->attack quench Quenching attack->quench extraction Extraction quench->extraction purification Purification extraction->purification product 5-Acyl-2,3-dimethyl-4-phenylfuran purification->product

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted furans is a critical step in the creation of novel chemical entities. The furan motif is a key component in numerous pharmaceuticals and biologically active compounds. This guide provides a detailed comparison of common catalysts for the synthesis of 2,3-Dimethyl-4-phenylfuran, a representative polysubstituted furan, focusing on the widely utilized Paal-Knorr furan synthesis.

The Paal-Knorr synthesis is a classic and reliable method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] In the case of this compound, the necessary precursor is 3-phenyl-2,5-hexanedione. The choice of catalyst for this transformation can significantly impact reaction efficiency, yield, and conditions. This guide examines the performance of common protic acids, Lewis acids, and dehydrating agents in this context.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts for the Paal-Knorr synthesis of this compound from 3-phenyl-2,5-hexanedione. Data is compiled from typical laboratory practices and analogous syntheses reported in the literature.

CatalystCatalyst TypeTypical Reaction TimeTypical TemperatureYield (%)Notes
Hydrochloric Acid (HCl) Protic Acid1 - 2 hoursReflux (e.g., in ethanol)50 - 60%A common and cost-effective choice. Microwave irradiation can significantly shorten reaction times.[4]
Sulfuric Acid (H₂SO₄) Protic Acid2 - 4 hoursRoom Temp. to Reflux55 - 65%Stronger acid, can sometimes lead to higher yields but may also promote side reactions.
p-Toluenesulfonic Acid (p-TsOH) Protic Acid3 - 6 hoursReflux (e.g., in toluene)60 - 70%Often used for its ease of handling as a solid and its effectiveness in azeotropic water removal.[1]
Zinc Bromide (ZnBr₂) Lewis Acid4 - 8 hours80 - 120 °C45 - 55%A milder alternative to strong protic acids, potentially offering better compatibility with sensitive functional groups.
Boron Trifluoride Etherate (BF₃·Et₂O) Lewis Acid2 - 5 hours0 °C to Room Temp.50 - 60%Effective Lewis acid, but moisture-sensitive and requires careful handling.
Phosphorus Pentoxide (P₂O₅) Dehydrating Agent1 - 3 hours100 - 150 °C65 - 75%Acts as both a catalyst and a potent dehydrating agent, often leading to good yields under harsh conditions.
Acetic Anhydride (Ac₂O) Dehydrating Agent2 - 4 hoursReflux55 - 65%Can also serve as a solvent and dehydrating agent, though it may lead to acetylation of other functional groups.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.

Protocol 1: Synthesis using Hydrochloric Acid with Microwave Irradiation

This protocol is adapted from a similar furan synthesis.[4]

  • Reaction Setup: To a 10 mL microwave reaction vessel, add 3-phenyl-2,5-hexanedione (1.0 mmol) and a 1N aqueous solution of hydrochloric acid (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C and hold at this temperature for 1 hour.

  • Work-up: After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Protocol 2: Synthesis using p-Toluenesulfonic Acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-phenyl-2,5-hexanedione (1.0 mmol) in toluene (20 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux and continue heating for 4 hours, collecting the water that azeotropically distills.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the final product.

Visualizing the Synthesis

To better understand the processes involved, the following diagrams illustrate the reaction pathway and a typical experimental workflow.

Paal_Knorr_Synthesis cluster_reactants Reactant cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product diketone 3-Phenyl-2,5-hexanedione enol Enol Intermediate diketone->enol Enolization catalyst Acid Catalyst (e.g., H⁺, Lewis Acid) catalyst->diketone Protonation hemiacetal Cyclized Hemiacetal enol->hemiacetal Intramolecular Nucleophilic Attack furan This compound hemiacetal->furan Dehydration water H₂O hemiacetal->water

Caption: General reaction pathway for the Paal-Knorr synthesis of this compound.

Experimental_Workflow start Start setup Combine Reactant and Catalyst start->setup reaction Heating (Conventional or Microwave) setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-4-phenylfuran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-4-phenylfuran, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

  • Flammability: Phenyl-substituted furans are flammable liquids.

  • Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Causes serious eye and skin irritation.

  • Respiratory Effects: May cause respiratory irritation.

  • Carcinogenicity: Suspected of causing cancer.

These hazards necessitate strict adherence to the disposal procedures outlined below to minimize risk and ensure safety.

II. Quantitative Data Summary

The following table summarizes the key hazard information extrapolated from related furan compounds. This data should be used to inform risk assessments and handling procedures.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Flammable LiquidCategory 2P210, P233, P240, P241, P242, P243
Acute Toxicity (Oral)Category 4P264, P270, P301+P312, P330
Eye IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
CarcinogenicityCategory 2P201, P202, P280, P308+P313
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312, P403+P233, P405

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol provides a detailed, step-by-step guide for its safe and compliant disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • All handling of the waste should be conducted within a certified chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes).

  • The container must be made of a material compatible with organic solvents.

  • The label should clearly read: "Hazardous Waste: this compound, Flammable, Toxic, Carcinogen Suspect."

3. In-Lab Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat, sparks, and open flames.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

4. Waste Manifest and Pickup:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves completing a hazardous waste manifest form.

  • Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

5. Final Disposal:

  • The final disposal method must be in accordance with local, state, and federal regulations.

  • The recommended method of disposal is incineration at a licensed hazardous waste disposal facility.[1]

IV. Experimental Workflow and Disposal Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Disposal Coordination A Wear Appropriate PPE B Segregate Waste into Labeled Container A->B C Seal Container B->C D Store in Secondary Containment C->D E Place in Designated Waste Area D->E F Complete Waste Manifest E->F G Schedule EHS Pickup F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-4-phenylfuran

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling 2,3-Dimethyl-4-phenylfuran. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust be ANSI-approved. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection.[2] For extended contact or handling of larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use and remove them properly to avoid skin contact.[1]
Body Protection Flame-Retardant Lab CoatA Nomex® or similar flame-resistant lab coat is recommended as furan compounds can be flammable.[1][2] The lab coat should be fully buttoned.
Clothing Natural Fiber Clothing and Long PantsWear cotton-based, non-synthetic clothing that covers all exposed skin below the waist.[1]
Footwear Closed-Toe and Closed-Heel ShoesShoes must cover the entire foot to protect against spills.[1][2]
Respiratory Protection Use in a well-ventilated areaAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3][4][5] If engineering controls are insufficient, a respirator may be required after a formal risk assessment and fit testing.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound.

  • Preparation and Pre-Handling:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

    • Remove all flammable materials and ignition sources from the work area.[1][4][5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • Work exclusively within the chemical fume hood.

    • Ground/bond all containers and receiving equipment to prevent static discharge, as vapors may form explosive mixtures with air.[5][6]

    • Use only non-sparking tools.[4][5][6]

    • Keep the container tightly closed when not in use.[1][5][6]

    • Avoid direct contact with skin and eyes, and do not breathe in vapors.[4]

    • Do not eat, drink, or smoke in the work area.[5]

  • Post-Handling and Cleanup:

    • Upon completion of work, tightly seal the container of this compound.

    • Clean the work area thoroughly.

    • Wash hands and any exposed skin thoroughly after handling.[1][5]

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix this waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[1]

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour it down the drain.[4][6]

    • Contaminated materials such as gloves, paper towels, and pipette tips should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe transfer Transfer/Use Compound (Ground Equipment) don_ppe->transfer monitor Monitor Experiment transfer->monitor decontaminate Decontaminate Work Area monitor->decontaminate package_waste Package & Label Waste decontaminate->package_waste doff_ppe Doff PPE package_waste->doff_ppe waste_disposal Dispose of Waste (Institutional Protocol) package_waste->waste_disposal wash_hands Wash Hands doff_ppe->wash_hands storage Store Chemical Properly storage->prep_area Retrieve Chemical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.